molecular formula C6H11NO B1277472 4-Aminocyclohexanone CAS No. 87976-86-1

4-Aminocyclohexanone

Numéro de catalogue: B1277472
Numéro CAS: 87976-86-1
Poids moléculaire: 113.16 g/mol
Clé InChI: OTCYOBLTAQTFPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Aminocyclohexanone is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-aminocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCYOBLTAQTFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432734
Record name 4-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87976-86-1
Record name 4-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Aminocyclohexanone Hydrochloride - Core Physical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocyclohexanone hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclohexanone core, coupled with a primary amine, makes it a valuable building block for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core physical properties of this compound hydrochloride, outlines experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physical Properties

The fundamental physical characteristics of this compound hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 675112-40-0
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point ~205 °C (with decomposition)[2]
Solubility Soluble in water; poorly soluble in most organic solvents.[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[3] The compound is hygroscopic.[4]

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physical properties of this compound hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid compound.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound hydrochloride is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

  • Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range. For this compound hydrochloride, decomposition is often observed at the melting point.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of a compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Solvent Addition: Approximately 1 mL of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane) is added to a clean, dry test tube.

  • Solute Addition: A small, accurately weighed amount (e.g., 10 mg) of this compound hydrochloride is added to the test tube.

  • Mixing: The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: The solution is visually inspected for the presence of undissolved solid. The compound is classified as "soluble," "sparingly soluble," or "insoluble" based on the observation. For this compound hydrochloride, it is expected to be soluble in water and poorly soluble in most common organic solvents.[2]

Synthetic Workflow: Preparation of a Key Derivative

The following diagram illustrates a representative experimental workflow for the synthesis of N-(tert-Butoxycarbonyl)-4-aminocyclohexanone, a key protected derivative, starting from 4-aminocyclohexanol hydrochloride. This process highlights the chemical transformations relevant to this class of compounds.[5]

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Work-up & Purification start 4-Aminocyclohexanol Hydrochloride reagents1 Boc Anhydride (Boc₂O) Polyguanidine Methylene Dichloride (DCM) start->reagents1 Add reaction1 Stir at Room Temperature (12-24h) reagents1->reaction1 React intermediate 4-N-Boc-Aminocyclohexanol reaction1->intermediate Yields reagents2 Sodium Hypochlorite (NaOCl) or Sodium Chlorite (NaClO₂) Acid intermediate->reagents2 Add to reaction2 Stir at Room Temperature (1-2h) reagents2->reaction2 React product 4-N-Boc-Aminocyclohexanone reaction2->product Yields workup Liquid-Liquid Extraction Aqueous Wash Drying (e.g., Na₂SO₄) Solvent Removal product->workup

Synthetic workflow for N-Boc-4-aminocyclohexanone.

Stability and Handling

This compound hydrochloride is a hygroscopic solid and should be handled in a dry environment, preferably under an inert atmosphere.[3][4] It is important to prevent contact with moisture and strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

References

A Technical Guide to 4-Aminocyclohexanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-aminocyclohexanone, a pivotal building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthetic routes, and applications, with a focus on providing practical information for laboratory use.

Core Compound Identity and Properties

This compound is a cyclic ketone and amine, rendering it a versatile intermediate for the synthesis of a wide range of more complex molecules. It is most commonly handled in its hydrochloride salt form for improved stability.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

IdentifierThis compoundThis compound Hydrochloride
CAS Number 87976-86-1[1]675112-40-0[2]
Molecular Formula C₆H₁₁NO[1]C₆H₁₂ClNO[2]
IUPAC Name 4-aminocyclohexan-1-one[1]4-aminocyclohexan-1-one;hydrochloride
SMILES C1CC(=O)CCC1N[1]O=C1CCC(N)CC1.[H]Cl[2]
InChIKey OTCYOBLTAQTFPW-UHFFFAOYSA-N[1]NCURSEGKHJAUOX-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyThis compoundThis compound Hydrochloride
Molecular Weight 113.16 g/mol [1][3]149.62 g/mol [2]
Appearance Solid[3]White crystals or crystalline powder[4]
Melting Point Not reported205 °C (dec.)[4]
Solubility Not reportedSoluble in water[4]
Topological Polar Surface Area 43.1 Ų[1]43.1 Ų
XLogP3-AA -0.5[1]Not applicable

Chemical Structure

The chemical structure of this compound consists of a six-membered cyclohexane ring with a ketone functional group and an amine functional group at the 1 and 4 positions, respectively.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Synthesis of this compound Derivatives

This compound is typically synthesized from precursors such as 4-aminocyclohexanol or 1,4-cyclohexanedione. Due to the reactivity of the free amine, it is often prepared and used with the amine group protected, for example, with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of 4-N-Boc-aminocyclohexanone

This protocol describes a two-step synthesis starting from 4-aminocyclohexanol hydrochloride, involving the protection of the amine group followed by oxidation of the alcohol.

Step 1: Synthesis of 4-N-Boc-aminocyclohexanol

  • Reaction Setup: In a suitable reaction vessel, add 4-aminocyclohexanol hydrochloride, polyguanidine, and dichloromethane.

  • Reagent Addition: Slowly add Boc anhydride to the reaction mixture. The weight ratio of 4-aminocyclohexanol hydrochloride to polyguanidine to Boc anhydride should be approximately 1:2:1.5.[4][5]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.[4][5]

  • Work-up: Filter the reaction mixture and wash the solid. The filtrate containing the product is concentrated by rotary evaporation to yield 4-N-Boc-aminocyclohexanol as a white solid.[4][5]

Step 2: Oxidation to 4-N-Boc-aminocyclohexanone

  • Reaction Setup: Dissolve the 4-N-Boc-aminocyclohexanol obtained in the previous step in a suitable solvent like dichloromethane.

  • Oxidation: Add an oxidizing agent such as a sodium hypochlorite or sodium chlorite solution to the reaction mixture.[4][5] Acid is also added to facilitate the reaction.

  • Reaction: Stir the mixture for 1-2 hours.[4][5]

  • Work-up: Separate the organic layer. Wash the organic layer with water and then dry it over an appropriate drying agent.

  • Purification: Remove the solvent by rotary evaporation to obtain the final product, 4-N-Boc-aminocyclohexanone, as a white solid.[4][5]

Synthesis_of_4_N_Boc_aminocyclohexanone cluster_step1 Step 1: Protection cluster_step2 Step 2: Oxidation 4-Aminocyclohexanol HCl 4-Aminocyclohexanol HCl Reaction1 Amine Protection 4-Aminocyclohexanol HCl->Reaction1 Boc_Anhydride Boc Anhydride Boc_Anhydride->Reaction1 Polyguanidine_DCM Polyguanidine, Dichloromethane 4-N-Boc-aminocyclohexanol 4-N-Boc-aminocyclohexanol Reaction1->4-N-Boc-aminocyclohexanol 12-24h, RT Reaction2 Oxidation 4-N-Boc-aminocyclohexanol->Reaction2 Oxidizing_Agent Sodium Hypochlorite or Sodium Chlorite Oxidizing_Agent->Reaction2 4-N-Boc-aminocyclohexanone 4-N-Boc-aminocyclohexanone Reaction2->4-N-Boc-aminocyclohexanone 1-2h

Synthetic pathway for 4-N-Boc-aminocyclohexanone.
Enzymatic Synthesis

An alternative, greener approach to synthesizing this compound derivatives involves enzymatic reactions. For instance, a one-pot synthesis can be achieved using a keto reductase (KRED) and an amine transaminase (ATA) starting from 1,4-cyclohexanedione.[6][7]

Enzymatic_Synthesis 1,4-Cyclohexanedione 1,4-Cyclohexanedione Amine_Transaminase Amine Transaminase (ATA) 1,4-Cyclohexanedione->Amine_Transaminase This compound This compound Amine_Transaminase->this compound Selective monoamination Keto_Reductase Keto Reductase (KRED) This compound->Keto_Reductase 4-Aminocyclohexanol 4-Aminocyclohexanol Keto_Reductase->4-Aminocyclohexanol Reduction

Enzymatic cascade for 4-aminocyclohexanol synthesis.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

Table 3: Spectroscopic Data Summary

TechniqueData Availability
¹H NMR, ¹³C NMR Available for this compound hydrochloride and its precursors like trans-4-aminocyclohexanol.[2][8][9]
Mass Spectrometry (MS) Predicted collision cross-section values for various adducts of this compound are available.[10]
Infrared Spectroscopy (IR) IR spectra are available for related compounds such as trans-4-aminocyclohexanol hydrochloride.[8][11]

Note: Researchers should consult spectral databases for detailed spectra.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for the introduction of diverse substituents, leading to the creation of libraries of compounds for drug screening. A significant application is in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease. The N-acetylated form, 4-acetamidocyclohexanone, is a key intermediate in this process.

Drug_Discovery_Workflow This compound This compound Protection Amine Protection (e.g., Acetylation) This compound->Protection Protected_Intermediate N-Protected This compound Protection->Protected_Intermediate Further_Reactions Further Synthetic Transformations Protected_Intermediate->Further_Reactions API Active Pharmaceutical Ingredient (API) Further_Reactions->API Screening Biological Screening API->Screening

References

An In-depth Technical Guide to the Synthesis of 4-Aminocyclohexanone from 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a multi-step synthesis route for converting 4-nitrophenol into 4-aminocyclohexanone. The process involves the sequential reduction of the nitro group, hydrogenation of the aromatic ring, and a protection-oxidation-deprotection sequence to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthesis Workflow

The transformation from 4-nitrophenol to this compound is a four-stage process, including a necessary protection-deprotection strategy to ensure selective oxidation.

Synthesis_Workflow A 4-Nitrophenol B 4-Aminophenol A->B Step 1: Nitro Group Reduction (e.g., Pd/C, NaBH4) C trans-4-Aminocyclohexanol B->C Step 2: Aromatic Ring Hydrogenation (e.g., Ru-M/Al2O3, H2) D N-Boc-trans-4-Aminocyclohexanol C->D Step 3a: Amine Protection (Boc Anhydride) E N-Boc-4-Aminocyclohexanone D->E Step 3b: Selective Oxidation (TEMPO, NaOCl) F This compound E->F Step 3c: Deprotection (TFA or HCl) Step3_Workflow cluster_0 Step 3: Protection, Oxidation, Deprotection C trans-4-Aminocyclohexanol D N-Boc-trans-4-Aminocyclohexanol C->D 3a. Protection E N-Boc-4-Aminocyclohexanone D->E 3b. Oxidation F This compound E->F 3c. Deprotection

Navigating the Stability of 4-Aminocyclohexanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-aminocyclohexanone and its hydrochloride salt, critical information for researchers, scientists, and professionals in drug development. Understanding the chemical stability of this compound is paramount for ensuring experimental reproducibility, maintaining sample integrity, and safeguarding the quality of pharmaceutical intermediates.

Core Stability Profile

This compound is a solid, hygroscopic compound that exhibits sensitivity to environmental factors.[1][2] Its stability is primarily influenced by moisture, air (oxygen), and temperature. The presence of the amine functional group makes the compound susceptible to oxidation, while the ketone group can also be involved in degradation pathways. The hydrochloride salt form is often utilized to enhance stability, though proper handling remains crucial.

Recommended Storage and Handling

To maintain the integrity of this compound, adherence to stringent storage and handling protocols is essential. The following table summarizes the key recommendations based on available safety data sheets and chemical properties.

ParameterRecommendationRationale
Temperature Store in a cool, dry area.[1] Some sources recommend refrigeration (2-8°C).Minimizes degradation kinetics and potential for side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon).[1]Prevents oxidation of the amine group by atmospheric oxygen.[3]
Moisture Keep containers tightly sealed.[1][2] The compound is hygroscopic.[1][2]Prevents absorption of moisture, which can lead to degradation.
Light Store in a light-resistant container.While not explicitly stated in all sources, protection from light is a general best practice for complex organic molecules to prevent photolytic degradation.
Incompatible Materials Store away from strong oxidizing agents.[2]Avoids rapid and potentially hazardous reactions that can degrade the compound.
Container Type Use original, clearly labeled, and sealed containers such as lined metal cans, plastic pails, or polyliner drums.[1]Ensures proper containment and prevents contamination.

Logical Flow of Stability Considerations

The following diagram illustrates the key factors influencing the stability of this compound and the resulting degradation pathways.

Caption: Factors influencing this compound stability.

Experimental Protocol: Assessing Chemical Stability

The following is a generalized protocol for evaluating the stability of this compound. This protocol should be adapted based on specific experimental needs and available analytical instrumentation.

1. Objective: To determine the degradation profile of this compound under various stress conditions.

2. Materials and Equipment:

  • This compound (or its hydrochloride salt) of known purity.
  • Forced-air stability chambers/ovens.
  • Controlled humidity chambers.
  • Photostability chamber with UV and visible light sources.
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).
  • pH meter.
  • Appropriate solvents and buffers.
  • Inert gas (Argon or Nitrogen).

3. Experimental Workflow:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of This compound in relevant solvents Thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) Prep->Thermal Humidity Humidity Stress (e.g., 75% RH, 90% RH) Prep->Humidity Photolytic Photolytic Stress (UV and Vis light exposure) Prep->Photolytic Oxidative Oxidative Stress (e.g., exposure to H2O2) Prep->Oxidative pH_stress pH Stress (Acidic and Basic conditions) Prep->pH_stress Control Prepare control samples stored under ideal conditions (e.g., -20°C, inert atm.) Timepoints Sample at defined time points (e.g., 0, 24, 48, 72h) Control->Timepoints Thermal->Timepoints Humidity->Timepoints Photolytic->Timepoints Oxidative->Timepoints pH_stress->Timepoints HPLC Analyze by HPLC-UV/MS Timepoints->HPLC Data Quantify parent compound and identify degradation products HPLC->Data

Caption: Workflow for stability testing of this compound.

4. Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in appropriate solvents (e.g., water, methanol). For pH stress testing, prepare solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

  • Stress Conditions:

    • Thermal: Aliquot samples into vials and place them in stability chambers at elevated temperatures.

    • Humidity: Expose solid samples to controlled high humidity environments.

    • Photolytic: Expose solutions to light in a photostability chamber. Wrap control samples in aluminum foil.

    • Oxidative: Treat a solution of the compound with a dilute solution of hydrogen peroxide.

    • pH: Incubate solutions at different pH values at room temperature and elevated temperatures.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals.

  • Analysis: Analyze the samples by a validated HPLC method to separate the parent compound from any degradation products.

  • Data Interpretation: Calculate the percentage of degradation over time for each condition. Attempt to identify major degradation products using techniques like mass spectrometry.

5. Expected Outcomes: This protocol will provide a comprehensive understanding of the degradation profile of this compound, enabling the establishment of appropriate storage and handling procedures to ensure its long-term stability.

Conclusion

References

Spectroscopic Profile of 4-Aminocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 4-aminocyclohexanone, a valuable building block in pharmaceutical and chemical synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted and Expected Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, this section presents a combination of predicted data and expected values based on the analysis of its functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the cyclohexanone ring. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the electron-donating nature of the amine group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
H-13.0 - 3.5Multiplet
H-2, H-6 (axial)2.0 - 2.4Multiplet
H-2, H-6 (equatorial)2.4 - 2.8Multiplet
H-3, H-5 (axial)1.4 - 1.8Multiplet
H-3, H-5 (equatorial)1.8 - 2.2Multiplet
-NH₂1.5 - 2.5Broad Singlet

1.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of a carbonyl carbon signal at a significantly downfield chemical shift. The other carbon signals will be influenced by their proximity to the carbonyl and amine functionalities.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C=O205 - 215
C-145 - 55
C-2, C-635 - 45
C-3, C-525 - 35
Infrared (IR) Spectroscopy

The IR spectrum of this compound will prominently feature absorption bands characteristic of a primary amine and a ketone.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500Medium (two bands)
C-H (Alkane)Stretch2850 - 3000Medium to Strong
C=O (Ketone)Stretch1700 - 1725Strong
N-H (Amine)Bend1590 - 1650Medium
Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through prediction databases. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts that may be observed.[1][2]

Table 4: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺114.0913
[M+Na]⁺136.0732
[M+K]⁺152.0472
[M+NH₄]⁺131.1179
[M-H]⁻112.0768

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Approximately 5-10 mg of the solid this compound sample is accurately weighed.

  • The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

  • The solution is then transferred to a 5 mm NMR tube.

  • If the sample contains particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

2.1.2. Data Acquisition

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30-45 degree pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to ensure no residual contaminants are present.

  • A background spectrum of the clean, empty ATR crystal is collected.

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

2.2.2. Data Acquisition

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization (Electron Ionization - EI)

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, where it is vaporized.

  • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

2.3.2. Mass Analysis and Detection

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Direct Solid Application Sample->Solid_Sample MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR NMR_Data NMR Spectrum (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

Commercial Availability and Synthetic Utility of 4-Aminocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocyclohexanone is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its cyclohexanone core provides a scaffold for a variety of chemical modifications, while the amino group offers a key reactive site for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the commercial availability of this compound, primarily as its more stable hydrochloride salt, along with its key chemical properties, and a detailed experimental workflow for its synthetic application.

Commercial Availability

This compound is most commonly available commercially as its hydrochloride salt (this compound HCl), which enhances its stability and handling properties. A range of chemical suppliers offer this compound in various purities and quantities, catering to both small-scale research and larger-scale drug development needs.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound AldrichCPR87976-86-1 (free base)Not specified100 mg
Lab Pro Inc. This compound Hydrochloride675112-40-0Min. 98.0%1 g
Aladdin Scientific This compound hydrochloride675112-40-0min 95%100 g
AChemBlock 4-Amino-cyclohexanone hydrochloride675112-40-095%Custom Quote
BLD Pharm This compound HCl675112-40-0Not specifiedCustom Quote
Shandong Minglang Chemical Co., Ltd. This compound Hcl675112-40-0>99.5%Inquiry-based

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and its hydrochloride salt is crucial for its effective use in experimental settings.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₆H₁₁NO[1]C₆H₁₂ClNO[2]
Molecular Weight 113.16 g/mol [1]149.62 g/mol [2]
CAS Number 87976-86-1[1]675112-40-0[2][3]
Appearance SolidWhite crystals or crystalline powder[4]
Melting Point Not available205 °C (decomposes)[4]
Solubility Not availableSoluble in water[4]
InChI Key OTCYOBLTAQTFPW-UHFFFAOYSA-N[1]NCURSEGKHJAUOX-UHFFFAOYSA-N

Safety Information

This compound hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationDangerH302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data compiled from various supplier safety data sheets.

Synthetic Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of a wide array of more complex molecules. One common application is in the preparation of N-protected derivatives, such as N-Boc-4-aminocyclohexanone, which can then be used in further synthetic transformations.

Experimental Protocol: Synthesis of N-Boc-4-aminocyclohexanone from 4-Aminocyclohexanol Hydrochloride

This two-step process involves the protection of the amino group of 4-aminocyclohexanol hydrochloride, followed by the oxidation of the hydroxyl group to a ketone.

Step 1: Synthesis of N-Boc-4-aminocyclohexanol

  • Reaction Setup: In a suitable reaction vessel, suspend 4-aminocyclohexanol hydrochloride in dichloromethane.

  • Base Addition: Add poly-guanidine to the suspension.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup: Filter the reaction mixture and wash the solid. The filtrate, containing the product, is concentrated under reduced pressure to yield N-Boc-4-aminocyclohexanol as a white solid.

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

  • Oxidizing Agent: Prepare a solution of sodium hypochlorite or sodium chlorite.

  • Reaction: Add the N-Boc-4-aminocyclohexanol obtained in the previous step to the oxidizing solution.

  • Acidification: Add a suitable acid to the reaction mixture.

  • Reaction: Stir the mixture for 1-2 hours.

  • Extraction: Perform a liquid-liquid extraction to separate the organic layer.

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by rotary evaporation to obtain the final product, N-Boc-4-aminocyclohexanone, as a white solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of N-Boc-4-aminocyclohexanone.

G Synthesis of N-Boc-4-aminocyclohexanone cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Oxidation start1 4-Aminocyclohexanol HCl in Dichloromethane reagents1 Add Poly-guanidine and Boc Anhydride start1->reagents1 reaction1 Stir at RT (12-24h) reagents1->reaction1 workup1 Filter and Concentrate reaction1->workup1 product1 N-Boc-4-aminocyclohexanol (White Solid) workup1->product1 start2 N-Boc-4-aminocyclohexanol product1->start2 reagents2 Add to NaOCl or NaClO2 solution and Acid start2->reagents2 reaction2 Stir (1-2h) reagents2->reaction2 workup2 Extract, Wash, Dry, and Concentrate reaction2->workup2 product2 N-Boc-4-aminocyclohexanone (White Solid) workup2->product2

Caption: Workflow for the two-step synthesis of N-Boc-4-aminocyclohexanone.

As no direct signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical relationship for a potential synthetic route starting from 1,4-cyclohexanedione.

G Synthetic Pathway to this compound Derivatives start 1,4-Cyclohexanedione intermediate1 This compound start->intermediate1 Reductive Amination intermediate2 4-Aminocyclohexanol intermediate1->intermediate2 Reduction final_product Bioactive Molecules (e.g., Analgesics) intermediate1->final_product Further Functionalization intermediate2->final_product Derivatization

Caption: Potential synthetic routes starting from 1,4-cyclohexanedione.

References

4-Aminocyclohexanone: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-Aminocyclohexanone. The information herein is compiled from various safety data sheets and chemical databases to ensure a comprehensive overview for laboratory and drug development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below. It is crucial for personnel handling this chemical to be fully aware of these risks to mitigate potential exposure and ensure a safe working environment.

Table 1: GHS Hazard Classification [1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Danger[1]

Hazard Pictograms:

alt text
alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₁₁NO[1]
Molecular Weight113.16 g/mol [1]
AppearanceWhite to off-white crystalline powder or solid[3]
Melting Point205 °C (decomposes) (for hydrochloride salt)
SolubilitySoluble in water[3]
HygroscopicityHygroscopic[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or apron, and chemical safety goggles.[4][5] A face shield may be necessary for operations with a higher risk of splashing.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[4]

  • Dust Control: Minimize dust generation and accumulation.[6] Avoid breathing dust.[4]

Storage
  • Container: Store in the original, tightly sealed container.[4]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[4] Protect from moisture as the substance is hygroscopic.[4] Store under an inert gas like argon for long-term stability.[7]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[8]

  • Security: For larger quantities, store in a locked-up and designated area.[4]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection A Task Assessment: Handling this compound B Risk of Inhalation? A->B C Use in a certified Chemical Fume Hood B->C Yes D Risk of Skin/Eye Contact? C->D E Wear: - Chemical Safety Goggles - Chemical-Resistant Gloves - Lab Coat D->E Yes F Potential for Splashing? E->F G Wear a Face Shield in addition to goggles F->G Yes H Proceed with work F->H No G->H

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][9]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]
Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: The substance is not considered a significant fire risk; however, containers may burn.[4] Combustion may produce corrosive fumes and toxic gases, including carbon oxides and nitrogen oxides.[4][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and contact with the substance.[4]

  • Environmental Precautions: Prevent entry into drains, sewers, or waterways.[4]

  • Containment and Cleanup: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4] For large spills, alert emergency services.[4] Wash the spill area with large amounts of water.[4]

Emergency Response Workflow for Spills

This diagram illustrates the logical steps to follow in the event of a this compound spill.

Spill_Response A Spill of this compound Occurs B Assess Spill Size A->B C Small Spill B->C Minor D Large Spill B->D Major E Evacuate immediate area C->E K Alert others and contact emergency services D->K F Don appropriate PPE (gloves, goggles, respirator) E->F G Contain the spill F->G H Carefully sweep or vacuum into a labeled, sealed container G->H I Decontaminate the area with water H->I J Dispose of waste according to regulations I->J L Control access to the area K->L M Await emergency response L->M

Caption: Emergency response workflow for a this compound spill.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4][5] Waste should be handled by a licensed waste disposal company.[5] Do not allow the chemical to enter the environment.

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). It is essential to consult the specific SDS for this compound provided by the supplier before use and to conduct a thorough risk assessment for any experimental protocol involving this compound. Much of the detailed safety information available is for the hydrochloride salt, which is expected to have very similar properties to the free base.

References

Solubility Profile of 4-Aminocyclohexanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-aminocyclohexanone and its derivatives in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility descriptions, physicochemical properties, and established experimental methodologies for determining solubility. This guide aims to be a valuable resource for informing solvent selection and the design of experimental protocols in research and development settings.

Physicochemical Properties

Understanding the physicochemical properties of this compound and its common salt form is crucial for predicting its solubility behavior. The presence of both a polar amino group and a ketone functional group on a cyclohexane ring suggests a nuanced solubility profile.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₆H₁₁NO[1]C₆H₁₂ClNO[2][3]
Molecular Weight 113.16 g/mol [1]149.62 g/mol [2][3]
Appearance SolidWhite crystals or crystalline powder[2]
Melting Point Not specified205 °C (decomposes)[2]
Predicted XlogP -0.5[1]Not available

Qualitative Solubility Data

CompoundSolventSolubility Description
This compound Hydrochloride WaterSoluble[2]
Organic SolventsPoorly soluble[2]
N-acetyl-4-amino-cyclohexanone AlcoholSoluble[4]
WaterSlightly soluble[4]
trans-4-Aminocyclohexanol WaterModerately soluble[5]
EthanolModerately soluble[5]
MethanolModerately soluble[5]
ChloroformSlightly soluble[6]

Experimental Protocols for Solubility Determination

For researchers seeking to establish quantitative solubility data for this compound, several established experimental methods can be employed. The following are detailed protocols for two common and reliable techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the precise measurement of mass.

Methodology:

  • Preparation of a Saturated Solution:

    • An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

    • The continued presence of undissolved solid is essential to confirm saturation.

  • Separation of Solid and Liquid Phases:

    • The saturated solution is carefully filtered to remove all undissolved solid. A syringe filter (e.g., 0.45 µm) is suitable for this purpose to prevent any solid particles from passing through.

  • Mass Determination:

    • A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

    • The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

    • The container with the dried solute is cooled to room temperature in a desiccator and then weighed.

    • The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is determined by subtracting the initial mass of the empty container from the final constant mass.

    • Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

UV-Spectrophotometric Method

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region of the spectrum. A key advantage is its high sensitivity.

Methodology:

  • Preparation of a Calibration Curve:

    • A series of standard solutions of this compound with known concentrations are prepared in the chosen organic solvent.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • A saturated solution is prepared in the same manner as for the gravimetric method (Step 1 of the Gravimetric Method).

  • Sample Analysis:

    • After filtration to remove undissolved solid, a sample of the clear saturated filtrate is taken.

    • The filtrate may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at the λmax.

  • Calculation of Solubility:

    • The concentration of the diluted solution is determined from the calibration curve.

    • The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G General Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Filtration) B->C D Analysis of Saturated Filtrate C->D E Gravimetric Analysis D->E F Spectroscopic Analysis D->F G Evaporation of Solvent E->G I Dilution & Absorbance Measurement F->I H Constant Mass Determination G->H J Calculation of Solubility H->J I->J

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound in a liquid solvent.

Logical Relationships in Solubility Prediction

The solubility of an organic compound like this compound in a particular solvent is governed by a complex interplay of factors related to the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, predictive tool.

G Factors Influencing Solubility Solute Solute Properties (this compound) Solubility Solubility Solute->Solubility Polarity (Amino & Ketone groups) Solute->Solubility Hydrogen Bonding Capacity Solute->Solubility Molecular Size & Shape Solvent Solvent Properties Solvent->Solubility Polarity Solvent->Solubility Hydrogen Bonding Capacity

Caption: A diagram showing the relationship between solute and solvent properties that determine solubility.

References

A Technical Guide to 4-Aminocyclohexanone: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the physicochemical properties, handling considerations, and synthetic applications of 4-aminocyclohexanone in its hydrochloride and free base forms. This document is intended to assist researchers and drug development professionals in selecting the appropriate form of this versatile intermediate for their specific applications.

Core Physicochemical Properties

The selection between the hydrochloride salt and the free base of this compound often depends on the specific requirements of a chemical reaction or formulation, such as solubility, stability, and handling characteristics. The following tables summarize the key quantitative data for each form.

Table 1: General and Physical Properties

PropertyThis compound HydrochlorideThis compound (Free Base)
CAS Number 675112-40-0[1]87976-86-1[2][3]
Molecular Formula C₆H₁₂ClNO[1]C₆H₁₁NO[2][3]
Molecular Weight 149.62 g/mol [4][5]113.16 g/mol [2]
Appearance White crystals or crystalline powder[1]Solid
Melting Point 205 °C (with decomposition)[1]Not experimentally reported
Boiling Point Not applicable199.2 ± 33.0 °C[3]
Density Not available1.023 ± 0.06 g/cm³[3]

Table 2: Solubility and Chemical Properties

PropertyThis compound HydrochlorideThis compound (Free Base)
Solubility in Water Soluble[1]Slightly soluble
Solubility in Organic Solvents Poorly soluble[1]Soluble in alcohol[6]
pKa Not available9.63 ± 0.20 (Predicted)[3]
Stability Hygroscopic; sensitive to air and moisture.[1] Should be stored under an inert atmosphere.More stable in its solid form, but the amino group can be reactive.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of both forms of this compound.

This compound Hydrochloride:

  • Handling: Due to its irritating properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn.[1] Handling should be carried out in a well-ventilated area.[1]

  • Storage: As the compound is hygroscopic and prone to oxidation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1]

This compound Free Base:

  • Handling: Standard laboratory precautions for handling solid organic compounds should be followed, including the use of PPE.

  • Storage: Store in a well-closed container in a cool and dry place to prevent degradation.

Experimental Protocols: Enzymatic Synthesis of 4-Aminocyclohexanol

This compound is a key intermediate in the synthesis of valuable pharmaceutical building blocks like 4-aminocyclohexanol. A highly efficient and stereoselective method to produce cis- and trans-4-aminocyclohexanol is through a one-pot enzymatic cascade reaction starting from 1,4-cyclohexanedione.[7][8][9][10]

Objective: To synthesize cis- or trans-4-aminocyclohexanol via a one-pot reaction using a ketoreductase (KRED) and an amine transaminase (ATA).

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase (e.g., from Lactobacillus kefir, LK-KRED)

  • Amine Transaminase (stereocomplementary variants for cis or trans product)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Isopropanol

  • Potassium phosphate buffer

  • Magnesium chloride (MgCl₂)

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • A reaction vessel is charged with a potassium phosphate buffer (e.g., 100 mM, pH 7.5).

  • To the buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM.

  • Add the cofactors and reagents: NADP⁺ (1 mM), MgCl₂ (1 mM), isopropylamine (500 mM), PLP (1 mM), and isopropanol (0.76% v/v). DMSO (2% v/v) can be included to aid in substrate solubility.

  • The enzymatic cascade is initiated by the addition of the cell lysates containing the ketoreductase (e.g., LK-KRED at 0.2 mg/mL) and the desired amine transaminase (e.g., ATA-200 at 2 mg/mL).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a specified period (e.g., 48 hours).

  • The reaction progress and product formation can be monitored by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the product, 4-aminocyclohexanol, can be isolated and purified. A common method involves conversion to the hydrochloride salt for easier crystallization and purification.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

logical_relationship cluster_forms Forms of this compound cluster_properties Key Differentiating Properties free_base This compound (Free Base) solubility Solubility free_base->solubility Slightly water soluble, soluble in alcohols stability Stability & Handling free_base->stability Generally stable solid reactivity Reactivity free_base->reactivity Basic amino group available for reaction hcl_salt This compound Hydrochloride hcl_salt->solubility Water soluble, poorly soluble in organics hcl_salt->stability Hygroscopic, requires inert atmosphere hcl_salt->reactivity Protonated amino group, requires deprotonation for some reactions

Caption: Comparison of Hydrochloride vs. Free Base Properties.

experimental_workflow start Start: 1,4-Cyclohexanedione step1 Step 1: Mono-reduction (Ketoreductase - KRED) start->step1 intermediate Intermediate: 4-Hydroxycyclohexanone step1->intermediate step2 Step 2: Transamination (Amine Transaminase - ATA) intermediate->step2 end_product End Product: cis/trans-4-Aminocyclohexanol step2->end_product

Caption: Enzymatic Synthesis of 4-Aminocyclohexanol.

References

An In-depth Technical Guide to 4-Aminocyclohexanone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexanone, a pivotal bifunctional molecule, serves as a crucial building block in the synthesis of a multitude of pharmaceutical agents and fine chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and significant role as a synthetic intermediate. This document adheres to stringent data presentation standards, including detailed experimental protocols and advanced visualizations, to support researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a cyclic keto-amine that has garnered significant attention in synthetic organic chemistry, particularly as a versatile intermediate. Its structure, featuring both a nucleophilic amino group and an electrophilic carbonyl group, allows for a wide array of chemical transformations, making it a valuable scaffold for the construction of complex molecular architectures. While not a naturally occurring compound, its synthetic accessibility has positioned it as a key component in the development of various therapeutic agents. This guide traces the historical context of its precursor's discovery and delineates the evolution of its synthesis and applications.

Discovery and Historical Context

The direct historical account of the first synthesis of this compound is not prominently documented in easily accessible literature. However, its history is intrinsically linked to the synthesis of its immediate precursor, 4-aminocyclohexanol. Early 20th-century chemical explorations into the reduction of aromatic amines and phenols laid the groundwork for the eventual synthesis of saturated cyclic compounds like this compound.

A seminal work in this area was conducted by Ferber and Brückner in 1939, focusing on the catalytic hydrogenation of p-aminophenol and its derivatives to produce 4-aminocyclohexanol. This breakthrough in synthesizing the precursor alcohol was a critical step, as the subsequent oxidation of the hydroxyl group to a ketone is a standard and well-understood organic transformation. It is highly probable that the first preparation of this compound occurred in a laboratory setting shortly after a stable synthesis for 4-aminocyclohexanol was established, likely as a means to further functionalize this newly accessible cyclic amine.

The development of more sophisticated synthetic methodologies throughout the 20th century, including more selective and efficient oxidation and amination reactions, has refined the production of this compound and its derivatives, solidifying its role as a readily available synthetic intermediate.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound and its common salt form, this compound hydrochloride, is essential for its application in synthesis. The following tables summarize key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₆H₁₁NO[1][2]C₆H₁₂ClNO
Molecular Weight 113.16 g/mol [1][2]149.62 g/mol
CAS Number 87976-86-1[1]675112-40-0
Appearance Solid[2]White crystalline powder
Melting Point Not widely reported~205 °C
Boiling Point Not widely reportedNot applicable
Solubility Soluble in water and polar organic solventsSoluble in water

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Data not readily available in citable literature.
¹³C NMR Data not readily available in citable literature.
IR (Infrared) Characteristic peaks expected for amine (N-H stretch) and ketone (C=O stretch).
MS (Mass Spec) [M+H]⁺: m/z 114.09134[3]

Note: Comprehensive, high-quality spectroscopic data for the free base form of this compound from peer-reviewed journals is not widely available, likely due to its primary use as an intermediate that is often generated and used in situ or as its more stable hydrochloride salt.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of 4-aminocyclohexanol. Due to the reactivity of the free amino group, it is often protected prior to oxidation. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group in this context.

General Synthetic Pathway

The logical flow for the synthesis of this compound typically involves the protection of the amino group of 4-aminocyclohexanol, followed by oxidation of the alcohol to the ketone, and subsequent deprotection if the free amine is required.

Synthesis_Workflow start 4-Aminocyclohexanol protect Amino Group Protection (e.g., with Boc-anhydride) start->protect oxidize Oxidation of Alcohol (e.g., with NaOCl/TEMPO) protect->oxidize N-Boc-4-aminocyclohexanol deprotect Deprotection (e.g., with HCl) oxidize->deprotect N-Boc-4-aminocyclohexanone product This compound deprotect->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminocyclohexanone from 4-Aminocyclohexanol Hydrochloride

This two-step protocol involves the protection of the amino group of 4-aminocyclohexanol hydrochloride followed by oxidation.

Step 1: Synthesis of N-Boc-4-aminocyclohexanol

  • Materials: 4-trans-Aminocyclohexanol hydrochloride, poly-guanidine, di-tert-butyl dicarbonate (Boc anhydride), dichloromethane (DCM).

  • Procedure:

    • Suspend 4-trans-aminocyclohexanol hydrochloride (e.g., 30 g) in dichloromethane (200 mL).

    • Add poly-guanidine (e.g., 50 g) to the suspension.

    • Slowly add a solution of Boc anhydride in DCM to the reaction mixture at room temperature with stirring.

    • Continue stirring at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove solids.

    • Wash the filtrate with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield N-Boc-trans-4-aminocyclohexanol as a white solid. A yield of approximately 70-90% can be expected.[4]

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

  • Materials: N-Boc-trans-4-aminocyclohexanol, sodium hypochlorite solution (bleach) or sodium chlorite solution, (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO), glacial acetic acid, dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-trans-4-aminocyclohexanol (e.g., 21.5 g) in dichloromethane (100 mL).

    • Add the DCM solution to a sodium hypochlorite or sodium chlorite solution.

    • Add a catalytic amount of TEMPO (e.g., 0.5 g).

    • Slowly add glacial acetic acid while maintaining the reaction temperature below 20 °C.

    • Stir the mixture for 1-2 hours, monitoring the reaction for the disappearance of the starting material.

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain N-Boc-4-aminocyclohexanone as a white solid. A yield of approximately 96% has been reported.[4]

Protocol 2: Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers

Modern approaches to the synthesis of the precursor, 4-aminocyclohexanol, employ enzymatic methods to achieve high stereoselectivity. One such method involves the use of a keto reductase (KRED) and an amine transaminase (ATA).

Chemoenzymatic_Synthesis cluster_routeA Route A cluster_routeB Route B diketone 1,4-Cyclohexanedione hydroxyketone 4-Hydroxycyclohexanone diketone->hydroxyketone KRED aminoketone This compound diketone->aminoketone ATA aminoalcohol 4-Aminocyclohexanol hydroxyketone->aminoalcohol ATA aminoketone->aminoalcohol KRED

Caption: Chemoenzymatic routes to 4-aminocyclohexanol.

  • Procedure Outline:

    • The synthesis starts with 1,4-cyclohexanedione.

    • Route A: A regioselective keto reductase (KRED) reduces one of the carbonyl groups to a hydroxyl group, forming 4-hydroxycyclohexanone. Subsequently, an amine transaminase (ATA) converts the remaining carbonyl group to an amino group, yielding 4-aminocyclohexanol.

    • Route B: An alternative pathway involves the initial selective monoamination of 1,4-cyclohexanedione by an ATA to give this compound, followed by the reduction of the carbonyl group by a KRED to produce 4-aminocyclohexanol.[5][6] The choice of enzymes allows for the selective synthesis of cis or trans isomers of 4-aminocyclohexanol.

Role in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile building block for the synthesis of more complex drug molecules. The presence of both an amino and a ketone functional group allows for a variety of coupling and modification reactions.

Key Applications:

  • Synthesis of Kinase Inhibitors: The cyclohexane scaffold is present in numerous kinase inhibitors, and this compound can serve as a starting material for the elaboration of these structures.

  • Precursor to Complex Heterocycles: The functional groups of this compound facilitate the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry.

  • Scaffold for Combinatorial Chemistry: Its bifunctional nature makes it an ideal starting point for the creation of chemical libraries for drug screening, where diverse substituents can be introduced at the amino and carbonyl positions.

The following diagram illustrates the logical relationship of this compound as a key intermediate in the drug discovery pipeline.

Drug_Development_Role start This compound (Key Intermediate) derivatization Chemical Derivatization (e.g., reductive amination, condensation) start->derivatization scaffolds Diverse Molecular Scaffolds derivatization->scaffolds libraries Compound Libraries scaffolds->libraries screening High-Throughput Screening libraries->screening hits Hit Compounds screening->hits optimization Lead Optimization hits->optimization candidate Drug Candidate optimization->candidate

Caption: Role of this compound in drug discovery.

Conclusion

This compound, a compound with a history rooted in the early explorations of cyclic amine chemistry, has evolved into an indispensable tool for the modern medicinal chemist. While the precise moment of its discovery is not clearly chronicled, the foundational work on its precursor, 4-aminocyclohexanol, paved the way for its synthesis and application. The development of robust synthetic protocols, including efficient protection and oxidation strategies, as well as innovative chemoenzymatic routes, has ensured its accessibility. As a versatile bifunctional intermediate, this compound continues to play a vital role in the construction of novel molecular entities with therapeutic potential, underscoring its lasting importance in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 4-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 4-aminocyclohexanone is a pivotal chemical transformation for the synthesis of substituted 1,4-diaminocyclohexane derivatives. These structural motifs are of significant interest in medicinal chemistry and drug development, as they are present in a variety of bioactive molecules.[1] The reaction involves the condensation of the ketone moiety of this compound with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine. This one-pot procedure is highly valued for its efficiency and operational simplicity.[2][3]

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN).[2][4][5] STAB is often preferred due to its mildness, selectivity for iminium ions over ketones, and its ability to be used in aprotic solvents, which can be advantageous for substrates with acid-sensitive functional groups.[6][7][8][9] The reaction conditions are typically neutral or weakly acidic to facilitate imine formation without causing significant side reactions.[2]

The stereochemical outcome of the reaction, yielding either cis- or trans-1,4-diaminocyclohexanes, can be influenced by the choice of reagents and reaction conditions, and is a critical consideration in the synthesis of specific stereoisomers of drug candidates.[1][10]

Core Reaction and Workflow

The overall transformation and a typical experimental workflow for the reductive amination of this compound are depicted below.

Reductive_Amination_Scheme cluster_reactants Reactants cluster_product Product This compound Imine Iminium Ion Intermediate This compound->Imine + R-NH₂ - H₂O Amine R-NH₂ ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product Imine->Product + [H⁻] from Reducing Agent

Caption: General scheme of the reductive amination of this compound.

Experimental_Workflow start Start reagents Combine this compound and Amine in Solvent start->reagents stir Stir at Room Temperature (Imine Formation) reagents->stir add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->add_reductant reaction Monitor Reaction (e.g., by TLC or LC-MS) add_reductant->reaction quench Quench Reaction (e.g., with aq. NaHCO₃) reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify Product (e.g., Chromatography) dry_concentrate->purify end End purify->end

Caption: Typical experimental workflow for reductive amination.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the reductive amination of this compound based on established protocols for similar ketones.

ParameterProtocol 1: Secondary Amine SynthesisProtocol 2: Primary Amine Synthesis
Starting Ketone This compound HClThis compound HCl
Amine Source Primary Amine (e.g., Benzylamine)Ammonium Acetate
Molar Equivalents (Amine) 1.0 - 1.2 eq.5.0 - 10.0 eq.
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Molar Equivalents (Reductant) 1.2 - 1.5 eq.1.5 - 2.0 eq.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Methanol (MeOH)
Catalyst Acetic Acid (optional, 0-1.0 eq.)Not typically required
Temperature 20-25 °C (Room Temperature)20-25 °C (Room Temperature)
Reaction Time 12 - 24 hours24 - 48 hours
Typical Yield 70 - 90%50 - 75%

Experimental Protocols

Protocol 1: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes a general procedure for the reaction of this compound hydrochloride with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound hydrochloride

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound hydrochloride (1.0 eq.).

  • Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • To this suspension, add the primary amine (1.1 eq.) and stir the mixture for 1-2 hours at room temperature to facilitate imine formation.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted-1,4-diaminocyclohexane.

Protocol 2: Synthesis of a Primary Amine using an Ammonia Source

This protocol outlines a method for converting this compound to 1,4-diaminocyclohexane using an ammonia source and sodium cyanoborohydride.

Materials:

  • This compound hydrochloride

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) and a large excess of ammonium acetate (e.g., 7.0 eq.) in methanol to a concentration of approximately 0.2-0.4 M.

  • Stir the solution at room temperature for 30 minutes.

  • Carefully add sodium cyanoborohydride (1.5 eq.) in small portions to the reaction mixture. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acid.[2] Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Dissolve the residue in water and basify the solution to pH > 11 by the addition of 2 M NaOH solution.

  • Extract the aqueous layer with a suitable organic solvent such as DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-diaminocyclohexane.

  • Further purification can be achieved by distillation, crystallization of a salt, or column chromatography if necessary.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 4-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of spirocyclic compounds, valuable scaffolds in medicinal chemistry, utilizing 4-aminocyclohexanone as a versatile starting material. The methodologies presented focus on robust and efficient synthetic routes, including multicomponent reactions, to access structurally diverse spiro-N-heterocycles.

Introduction

Spirocyclic frameworks are integral structural motifs in a multitude of natural products and pharmaceuticals, prized for their conformational rigidity and three-dimensional character, which can lead to enhanced target affinity and selectivity.[1] this compound serves as a readily available and functionalized building block for the construction of these complex architectures. This document outlines the synthesis of spiro-pyrrolidine derivatives through a [3+2] cycloaddition reaction, a powerful strategy for the stereoselective formation of five-membered heterocyclic rings.[2][3][4]

Synthesis of N-tert-Butoxycarbonyl-4-aminocyclohexanone (2)

The initial step involves the protection of the amino group of 4-aminocyclohexanol, followed by oxidation to the corresponding ketone. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various reaction conditions and ease of removal.

Experimental Protocol:

  • Protection of 4-Aminocyclohexanol (1): To a solution of 4-aminocyclohexanol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine or poly-guanidine, 2 equivalents).[5]

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.5 equivalents) portion-wise.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture, wash the filtrate with water, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanol.

  • Oxidation to N-Boc-4-aminocyclohexanone (2): Dissolve the crude N-Boc-4-aminocyclohexanol in dichloromethane.

  • Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, ~0.05 equivalents) and an oxidizing agent such as sodium hypochlorite or sodium chlorite solution.[5]

  • Slowly add glacial acetic acid while maintaining the reaction temperature below 20 °C.[5]

  • Stir the reaction for 1-2 hours until the starting material is consumed (monitored by TLC).[5]

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.

  • Wash the combined organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminocyclohexanone (2) as a white solid.[5]

Table 1: Quantitative Data for the Synthesis of N-Boc-4-aminocyclohexanone (2)

StepProductStarting MaterialReagentsSolventYield (%)Reference
1N-Boc-4-aminocyclohexanol4-Aminocyclohexanol HClBoc Anhydride, BaseDichloromethane>95[5]
2N-Boc-4-aminocyclohexanoneN-Boc-4-aminocyclohexanolTEMPO, NaOCl, Acetic AcidDichloromethane~96[5]

Synthesis of Spiro[cyclohexane-1,3'-pyrrolidin]-2-one Derivatives via [3+2] Cycloaddition

This protocol describes a one-pot, three-component reaction for the synthesis of a spiro-pyrrolidine derivative from N-Boc-4-aminocyclohexanone, an α-amino acid, and a dipolarophile. This method exemplifies the efficiency of multicomponent reactions in rapidly generating molecular complexity.[6][7] The reaction proceeds via the in-situ generation of an azomethine ylide from the amino acid and the ketone, which then undergoes a [3+2] cycloaddition with the dipolarophile.[2][3][4]

Experimental Protocol:

  • To a solution of N-Boc-4-aminocyclohexanone (2) (1 equivalent) and an α-amino acid (e.g., sarcosine or proline, 1.2 equivalents) in a suitable solvent (e.g., methanol or ethanol), add the dipolarophile (e.g., an activated alkene such as N-phenylmaleimide, 1 equivalent).[8][9]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[9][10]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry to obtain the crude product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spiro[cyclohexane-1,3'-pyrrolidin]-2-one derivative.

Table 2: Representative Quantitative Data for the Synthesis of Spiro-pyrrolidine Derivatives

ProductStarting Ketoneα-Amino AcidDipolarophileSolventYield (%)Diastereomeric RatioReference
Spiro[cyclohexane-1,3'-pyrrolidine]-2',5'-dioneN-Boc-4-aminocyclohexanoneSarcosineN-PhenylmaleimideMethanol75-85 (estimated)>20:1[3][4]
Spiro[cyclohexane-1,3'-pyrrolizidin]-2'-oneN-Boc-4-aminocyclohexanoneProlineN-PhenylmaleimideMethanol80-90 (estimated)>20:1[8]

Note: The yields and diastereomeric ratios are estimated based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Visualization of Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of spirocyclic compounds from this compound.

Synthesis_Workflow cluster_0 Preparation of N-Boc-4-aminocyclohexanone cluster_1 Spirocyclization via [3+2] Cycloaddition start 4-Aminocyclohexanol HCl (1) prot Protection (Boc Anhydride) start->prot Step 1 ox Oxidation (TEMPO/NaOCl) prot->ox Step 2 ketone N-Boc-4-aminocyclohexanone (2) ox->ketone ketone_in N-Boc-4-aminocyclohexanone (2) mcr One-Pot Three-Component [3+2] Cycloaddition ketone_in->mcr amino_acid α-Amino Acid amino_acid->mcr dipolarophile Dipolarophile dipolarophile->mcr spiro Spiro-pyrrolidine Derivative mcr->spiro

Caption: Synthetic workflow for spirocyclic compounds.

Reaction_Mechanism cluster_mechanism [3+2] Cycloaddition Mechanism ketone N-Boc-4-aminocyclohexanone ylide Azomethine Ylide (in-situ) ketone->ylide amino_acid α-Amino Acid amino_acid->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Activated Alkene dipolarophile->cycloaddition spirocycle Spiro-pyrrolidine cycloaddition->spirocycle

Caption: Mechanism of spiro-pyrrolidine formation.

References

4-Aminocyclohexanone: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-aminocyclohexanone scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of three-dimensional conformation, synthetic tractability, and the ability to present key pharmacophoric features in a defined spatial orientation. Its rigid cyclohexane core, substituted with a reactive ketone and a versatile amino group, serves as an excellent starting point for the design and synthesis of a diverse array of therapeutic agents targeting a range of biological pathways. These application notes provide a detailed overview of the utility of the this compound scaffold in the development of analgesics, anti-diabetic agents, and anticancer drugs, complete with experimental protocols and quantitative data.

Analgesics: Targeting Opioid Receptors

Derivatives of 4-aryl-4-aminocyclohexanone have been identified as a novel class of potent analgesics, with some exhibiting narcotic antagonist activity. The strategic placement of an aryl group and an amino substituent on the cyclohexane ring allows for critical interactions with opioid receptors, modulating pain signaling pathways.

Quantitative Data: Analgesic Activity of 4-Aryl-4-aminocyclohexanone Derivatives
Compound IDAryl Group (Ar)Amino Group (NR1R2)Analgesic Potency (Morphine = 1)Narcotic Antagonist ActivityReference
1a PhenylDimethylamino0.5Weak[1]
1b p-TolylDimethylamino~0.5Not Reported[1]
1c p-BromophenylDimethylamino~0.5Not Reported[1]
2a m-HydroxyphenylDimethylaminoPotent AnalgesicPotent Antagonist[2]
2b m-HydroxyphenylMethylaminoLess Potent AnalgesicLess Potent Antagonist[2]
Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-4-(dimethylamino)cyclohexanones (General Procedure)

This protocol is adapted from the synthesis of m-hydroxyphenyl derivatives.[2]

  • Preparation of the Grignard Reagent: To a solution of the tetrahydropyranyl (THP) ether of m-bromophenol in anhydrous tetrahydrofuran (THF), add magnesium turnings. Stir the mixture under a nitrogen atmosphere until the magnesium is consumed.

  • Displacement Reaction: Prepare a solution of the α-aminonitrile of 1,4-cyclohexanedione ethylene ketal in anhydrous THF. Add this solution dropwise to the freshly prepared Grignard reagent at room temperature.

  • Hydrolysis and Deprotection: After the addition is complete, stir the reaction mixture for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue is then treated with a solution of hydrochloric acid in methanol to remove the THP and ketal protecting groups.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-4-(dimethylamino)cyclohexanone.

Protocol 2: In Vivo Analgesic Activity Assessment (Hot Plate Test)

This protocol is a standard method for evaluating thermal pain sensitivity.[3]

  • Apparatus: Use a commercially available hot plate apparatus with a controlled surface temperature set to 55 ± 0.5 °C.

  • Animals: Use male Swiss-Webster mice weighing 20-25 g. Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • Procedure:

    • Place each mouse individually on the hot plate and start a timer.

    • Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

    • Record the latency time for the response. A cut-off time of 30 seconds is typically used to prevent tissue damage.

    • Administer the test compound or vehicle control intraperitoneally.

    • Measure the hot plate latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline and vehicle control groups.

Signaling Pathway: Opioid Receptor Signaling

Derivatives of 4-aryl-4-aminocyclohexanone exert their analgesic effects by interacting with opioid receptors, which are G protein-coupled receptors (GPCRs).[4] Agonist binding to the opioid receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[5][6]

Opioid_Signaling Ligand Analgesic Compound (4-Aryl-4-aminocyclohexanone derivative) Opioid_Receptor Opioid Receptor (GPCR) Ligand->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel K+ Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Produces Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate) Ca_Channel->Neurotransmitter_Release Leads to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia Insulin_Signaling DPP4_Inhibitor DPP-4 Inhibitor (this compound derivative) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits GLP1 GLP-1 (Incretin) DPP4->GLP1 Degrades Pancreatic_Beta_Cell Pancreatic β-Cell GLP1->Pancreatic_Beta_Cell Stimulates Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Increases Insulin_Receptor Insulin Receptor Insulin_Secretion->Insulin_Receptor Activates IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Apoptosis_Signaling Anticancer_Agent Anticancer Agent (e.g., Tubulin Inhibitor) Cellular_Stress Cellular Stress (e.g., Mitotic Arrest) Anticancer_Agent->Cellular_Stress Bcl2_Family Bcl-2 Family Proteins (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Microtubule_Dynamics Tubulin_Inhibitor Tubulin Polymerization Inhibitor Polymerization Polymerization Tubulin_Inhibitor->Polymerization Inhibits Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Required for Depolymerization->Tubulin_Dimers Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a 4-Aminocyclohexanone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern drug discovery, playing a crucial role in the treatment of various diseases, particularly cancer and inflammatory disorders. The strategic design of these small molecules often involves the use of diverse chemical scaffolds to achieve high potency and selectivity. 4-Aminocyclohexanone is a versatile building block that offers a three-dimensional framework, which can be exploited to orient functional groups in a way that optimizes interactions with the kinase ATP-binding site. Its inherent chirality and conformational rigidity make it an attractive starting material for the synthesis of novel kinase inhibitors.

These application notes provide a detailed protocol for the synthesis of a potent and selective Janus Kinase (JAK) inhibitor starting from this compound hydrochloride. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

Synthetic Strategy

The overall synthetic strategy involves a multi-step process commencing with the reductive amination of this compound to introduce a key pharmacophore. This intermediate is then coupled with a functionalized pyrimidine core, a common scaffold in kinase inhibitors, to yield the final active compound.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate (Intermediate 1)

This procedure describes the protection of the amino group of this compound.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a stirred suspension of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.5 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/g) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford intermediate 1 as a white solid.

Protocol 2: Synthesis of tert-butyl (4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (Intermediate 2)

This protocol details the reductive amination of the protected this compound with 2,4-dichloropyrimidine.

Materials:

  • Intermediate 1

  • 2,4-Dichloropyrimidine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in 1,2-dichloroethane (DCE, 15 mL/g).

  • Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield Intermediate 2.

Protocol 3: Synthesis of Final Kinase Inhibitor

This final step involves a nucleophilic aromatic substitution to introduce a second amine substituent onto the pyrimidine ring.

Materials:

  • Intermediate 2

  • 3-aminopyrazole

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Microwave reactor (optional)

Procedure:

  • To a solution of Intermediate 2 (1.0 eq) in NMP (10 mL/g), add 3-aminopyrazole (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours (alternatively, microwave irradiation at 150 °C for 1 hour can be used).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to Boc-deprotection using standard conditions (e.g., trifluoroacetic acid in DCM) and purified by preparative HPLC to yield the final kinase inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of representative Janus Kinase inhibitors that share structural similarities with the inhibitor synthesized in the protocol above.

Compound IDTarget KinaseIC₅₀ (nM)Reference
TofacitinibJAK11.2[1]
TofacitinibJAK220[1]
TofacitinibJAK31.0[1]
RuxolitinibJAK13.3[1]
RuxolitinibJAK22.8[1]
BaricitinibJAK15.9
BaricitinibJAK25.7

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Nucleophilic Substitution & Deprotection 4-Aminocyclohexanone_HCl This compound Hydrochloride Intermediate_1 Intermediate 1 (Boc-protected) 4-Aminocyclohexanone_HCl->Intermediate_1 (Boc)₂O, TEA DCM Intermediate_2 Intermediate 2 (Pyrimidine adduct) Intermediate_1->Intermediate_2 2,4-Dichloropyrimidine STAB, DCE Final_Product Final Kinase Inhibitor Intermediate_2->Final_Product 3-Aminopyrazole, DIPEA, NMP then TFA, DCM

Caption: Synthetic workflow for the preparation of a kinase inhibitor from this compound.

Janus Kinase (JAK) Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression 6. Transcription Inhibitor This compound-based Kinase Inhibitor Inhibitor->JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the point of inhibition.

References

N-Boc Protection of 4-Aminocyclohexanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-protection of 4-aminocyclohexanone using di-tert-butyl dicarbonate (Boc₂O), yielding tert-butyl (4-oxocyclohexyl)carbamate. This key intermediate is valuable in pharmaceutical development and organic synthesis, particularly in the construction of complex molecules and potential drug candidates targeting neurological disorders.[1][2] The protocol detailed herein is a robust and efficient method for achieving high yields of the desired N-Boc protected product.

Introduction

The protection of amine functional groups is a critical step in multi-step organic synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[3] Di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent for the introduction of the Boc group.[4] this compound is a versatile building block, and its N-Boc protected form, tert-butyl (4-oxocyclohexyl)carbamate, serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] This protocol outlines a standard procedure for the N-Boc protection of this compound hydrochloride.

Reaction Scheme

Data Summary

The following table summarizes the typical reagents, their purpose, and general amounts used in the N-Boc protection of this compound.

Component Purpose Typical Molar Equivalents Notes
This compound HydrochlorideStarting Material1.0The hydrochloride salt is commonly used for stability.
Di-tert-butyl dicarbonate (Boc₂O)Protecting Group Source1.0 - 1.2A slight excess ensures complete reaction.
Triethylamine (TEA) or NaHCO₃Base2.0 - 2.2 (for HCl salt)Neutralizes the HCl and facilitates the reaction.
Dichloromethane (DCM) or Dioxane/WaterSolvent-Provides a suitable reaction medium.
WaterWork-up-Used for washing and removing water-soluble impurities.
BrineWork-up-Used for final washing and to aid in layer separation.
Anhydrous Na₂SO₄ or MgSO₄Drying Agent-Removes residual water from the organic phase.

Detailed Experimental Protocol

This protocol describes the N-Boc protection of this compound starting from its hydrochloride salt.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound hydrochloride (1.0 eq.). Dissolve or suspend the starting material in a suitable solvent such as a 1:1 mixture of dioxane and water or dichloromethane.

  • Addition of Base: Cool the mixture in an ice bath (0 °C). Add a base such as triethylamine (2.2 eq.) or a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and to create basic conditions for the reaction. Stir the mixture for 10-15 minutes.

  • Addition of Boc Anhydride: To the stirred mixture, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If the reaction was performed in a water-miscible solvent like dioxane, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). .

    • Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove any unreacted amine and excess base if TEA was used), saturated aqueous NaHCO₃ solution (if the reaction was acidic), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, tert-butyl (4-oxocyclohexyl)carbamate, is often a white to off-white solid.[5] If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

The following diagram illustrates the experimental workflow for the N-Boc protection of this compound.

experimental_workflow start Start setup Reaction Setup: - this compound HCl - Solvent (DCM or Dioxane/H₂O) start->setup base_addition Add Base (TEA or NaHCO₃) @ 0 °C setup->base_addition boc_addition Add Boc₂O base_addition->boc_addition reaction Stir at RT (12-24h) boc_addition->reaction workup Work-up: - Quench - Extract with Organic Solvent reaction->workup wash Wash Organic Layer: - 1M HCl - Sat. NaHCO₃ - Brine workup->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Purification (Recrystallization or Chromatography) dry->purify product tert-Butyl (4-oxocyclohexyl)carbamate purify->product

Caption: Experimental workflow for the N-Boc protection of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

References

One-Pot Synthesis of Heterocycles Using 4-Aminocyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of diverse heterocyclic scaffolds utilizing 4-aminocyclohexanone as a versatile building block. The inherent bifunctionality of this compound, possessing both a reactive ketone and a primary amine, makes it an ideal substrate for multicomponent reactions (MCRs), enabling the efficient construction of complex molecules, including spiro and fused heterocyclic systems, in a single synthetic operation. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their three-dimensional architectures and potential for biological activity.

Introduction

One-pot multicomponent reactions are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound is a readily available starting material that can participate in these reactions in multiple ways. The ketone moiety can undergo condensation reactions, while the amino group can act as a nucleophile, leading to the formation of a wide array of nitrogen-containing heterocycles. This document outlines protocols for two classical and highly versatile multicomponent reactions, the Biginelli and Hantzsch syntheses, adapted for the use of this compound to generate novel spiro- and fused-ring systems.

Application 1: One-Pot Synthesis of Spiro-Dihydropyrimidinones via a Biginelli-Type Reaction

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones (DHPMs). By substituting the traditional urea component with the amino group of this compound, and utilizing the ketone as the carbonyl component, novel spiro-dihydropyrimidinone scaffolds can be accessed. These structures are of particular interest in drug discovery as rigid analogues of biologically active DHPMs.

General Reaction Scheme

reagents This compound + Aryl Aldehyde + β-Ketoester catalyst Catalyst (e.g., p-TsOH, HCl) reagents->catalyst One-Pot product Spiro-Dihydropyrimidinone catalyst->product Reflux

Caption: General workflow for the one-pot synthesis of spiro-dihydropyrimidinones.

Quantitative Data Summary
EntryAldehyde (R-CHO)β-KetoesterCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetatep-TsOHEthanol801275-85
24-ChlorobenzaldehydeMethyl acetoacetateHClMethanol651670-80
34-MethoxybenzaldehydeEthyl benzoylacetateYb(OTf)₃Acetonitrile801080-90
42-NaphthaldehydeEthyl acetoacetateL-ProlineDMF100870-80

Note: The yields presented are typical ranges for Biginelli reactions and may vary based on specific substrates and precise reaction conditions.

Detailed Experimental Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the β-ketoester (1.1 mmol).

  • Solvent and Catalyst Addition: Add the appropriate solvent (15 mL) and the catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reaction Execution: Heat the reaction mixture to the specified temperature and allow it to reflux with stirring for the indicated time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure spiro-dihydropyrimidinone.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application 2: One-Pot Synthesis of Fused Tetrahydropyridines via a Hantzsch-Type Reaction

The Hantzsch pyridine synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate, to form a dihydropyridine, which can be subsequently oxidized to a pyridine.[1][2][3] this compound can be envisioned to participate in a modified Hantzsch synthesis where its enamine acts as one of the active methylene components and the amino group serves as the nitrogen source, leading to the formation of a fused tetrahydropyridine ring system.

General Reaction Scheme

reagents This compound + Aldehyde + β-Ketoester conditions Reflux in Ethanol reagents->conditions One-Pot product Fused Tetrahydropyridine conditions->product

Caption: General workflow for the one-pot synthesis of fused tetrahydropyridines.

Quantitative Data Summary
EntryAldehyde (R-CHO)β-KetoesterCatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateAcetic AcidEthanol802465-75
24-NitrobenzaldehydeMethyl acetoacetate-Methanol652060-70
33-HydroxybenzaldehydeEthyl acetoacetateL-ProlineDMF1001270-80
4Furan-2-carbaldehydeAcetylacetone-Isopropanol822460-70

Note: The yields presented are typical ranges for Hantzsch-type reactions and may vary based on specific substrates and precise reaction conditions.

Detailed Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (1.0 mmol), the aldehyde (1.0 mmol), and the β-ketoester (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) and a catalytic amount of acetic acid (0.1 mmol), if required.

  • Reaction Execution: Heat the mixture to reflux with continuous stirring for the specified duration.

  • Monitoring: Track the reaction's progress using TLC with an appropriate mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure fused tetrahydropyridine derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Logical Relationship of Synthetic Pathways

The versatility of this compound in one-pot syntheses stems from its ability to act as a multifunctional building block. The following diagram illustrates the logical relationship between the starting materials and the potential heterocyclic products.

cluster_start Starting Materials cluster_reactions One-Pot Reactions cluster_products Heterocyclic Scaffolds This compound This compound Biginelli-Type Reaction Biginelli-Type Reaction This compound->Biginelli-Type Reaction Hantzsch-Type Reaction Hantzsch-Type Reaction This compound->Hantzsch-Type Reaction Aldehyde Aldehyde Aldehyde->Biginelli-Type Reaction Aldehyde->Hantzsch-Type Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Biginelli-Type Reaction Active Methylene Compound->Hantzsch-Type Reaction Spiro-Dihydropyrimidinones Spiro-Dihydropyrimidinones Biginelli-Type Reaction->Spiro-Dihydropyrimidinones Fused Tetrahydropyridines Fused Tetrahydropyridines Hantzsch-Type Reaction->Fused Tetrahydropyridines

Caption: Logical flow from starting materials to heterocyclic products via one-pot reactions.

Conclusion

The protocols described herein provide a foundation for the exploration of this compound as a valuable and versatile starting material in the one-pot synthesis of novel heterocyclic compounds. The adaptability of the Biginelli and Hantzsch reactions allows for the generation of a wide range of spiro- and fused-ring systems by varying the aldehyde and active methylene components. These methodologies offer an efficient and straightforward approach for the synthesis of complex molecular architectures relevant to drug discovery and medicinal chemistry. Further investigation into the scope and limitations of these reactions, as well as the exploration of other multicomponent reactions with this compound, is encouraged.

References

Application Notes and Protocols: 4-Aminocyclohexanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 4-aminocyclohexanone as a versatile starting material and key intermediate in the synthesis of valuable pharmaceutical building blocks. The following sections detail the synthesis of two important intermediates, N-Boc-4-aminocyclohexanone and N-(4-oxocyclohexyl)acetamide, which are precursors to a range of therapeutic agents, including Janus kinase (JAK) inhibitors and dopamine agonists.

Introduction

This compound and its derivatives are pivotal structural motifs in medicinal chemistry. The presence of both a reactive ketone and an amino group within a conformationally defined cyclohexane ring allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of complex pharmaceutical intermediates. This document outlines synthetic protocols for the preparation of key intermediates derived from this compound and discusses their relevance in the context of drug discovery, with a particular focus on the inhibition of the Janus kinase (JAK) signaling pathway.

Key Synthetic Intermediates from this compound

The ability to selectively protect the amino group of this compound or its alcohol precursor is crucial for its application in multi-step syntheses. The tert-butyloxycarbonyl (Boc) protected form, N-Boc-4-aminocyclohexanone, and the acetyl-protected derivative, N-(4-oxocyclohexyl)acetamide, are two of the most widely used intermediates.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of N-Boc-4-aminocyclohexanone and N-(4-oxocyclohexyl)acetamide, providing a comparison of different synthetic approaches.

Table 1: Synthesis of N-Boc-4-aminocyclohexanone

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)Reference
4-Aminocyclohexanol HClBoc Anhydride, Poly-guanidineDichloromethane12-24 hNot Specified>95 (assumed)[1]
4-AminocyclohexanolBoc Anhydride, TEMPO, Acetic AcidDichloromethane1 h (oxidation)96>98 (assumed)[1]

Table 2: Synthesis of N-(4-oxocyclohexyl)acetamide

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)Reference
4-AcetamidocyclohexanolJones Reagent (CrO₃, H₂SO₄)AcetoneNot Specified~50Not Specified[2]
4-AcetamidocyclohexanoneBromine, Thiourea, HBrWaterNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the aforementioned pharmaceutical intermediates.

Protocol 1: Two-Step Synthesis of N-Boc-4-aminocyclohexanone from 4-Aminocyclohexanol Hydrochloride[1]

This protocol involves the Boc-protection of the amino group of 4-aminocyclohexanol followed by oxidation to the corresponding ketone.

Step A: Synthesis of N-Boc-4-aminocyclohexanol

  • To a reaction vessel containing an appropriate volume of dichloromethane, add 4-aminocyclohexanol hydrochloride.

  • Add poly-guanidine to the suspension.

  • Slowly add Boc anhydride to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, filter the reaction mixture and wash the solid.

  • The filtrate containing the product is used directly in the next step.

Step B: Oxidation to N-Boc-4-aminocyclohexanone

  • To the dichloromethane solution of N-Boc-4-aminocyclohexanol from Step A, add a sodium chlorite solution.

  • Add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (e.g., 0.5g).

  • Slowly add glacial acetic acid, maintaining the reaction temperature below 20°C.

  • Stir the reaction for 1 hour, monitoring for the disappearance of the starting material.

  • Once the reaction is complete, perform a liquid-liquid extraction. The aqueous layer is extracted twice with dichloromethane.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield N-Boc-4-aminocyclohexanone as a white solid (96% yield).

Protocol 2: Synthesis of N-(4-oxocyclohexyl)acetamide via Oxidation[2][3]

This protocol describes the oxidation of 4-acetamidocyclohexanol to N-(4-oxocyclohexyl)acetamide, a key intermediate in the synthesis of pramipexole.[2][3]

  • Dissolve 4-acetamidocyclohexanol (100 g) in acetone (1 L) in a suitable reaction vessel.

  • Cool the solution to 10-15°C in an ice bath.

  • Prepare Jones reagent by dissolving chromic oxide (68.5 g) in a mixture of sulfuric acid (105 g) and water (400 ml).

  • Slowly add the prepared Jones reagent to the solution of 4-acetamidocyclohexanol while maintaining the temperature between 10-15°C.

  • Monitor the reaction for completion.

  • Upon completion, quench the reaction and perform a work-up to isolate the crude product.

  • Purification of the crude product yields N-(4-oxocyclohexyl)acetamide (yield approximately 50%).

Visualized Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate a typical experimental workflow and a relevant biological signaling pathway.

G cluster_workflow Experimental Workflow: Synthesis of N-(4-oxocyclohexyl)acetamide start Start: 4-Acetamidocyclohexanol in Acetone jones Addition of Jones Reagent at 10-15°C start->jones reaction Oxidation Reaction jones->reaction workup Reaction Quench & Work-up reaction->workup purification Purification workup->purification product Product: N-(4-oxocyclohexyl)acetamide purification->product

Caption: Synthetic workflow for N-(4-oxocyclohexyl)acetamide.

G cluster_pathway JAK-STAT Signaling Pathway and Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene Activation inhibitor JAK Inhibitor (e.g., Tofacitinib) inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for mediating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.

Pharmaceutical intermediates derived from this compound are instrumental in the synthesis of potent and selective JAK inhibitors. For instance, the core structure of Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, incorporates a piperidine moiety that can be synthesized from this compound derivatives.[4][5] The development of such inhibitors relies on the versatile chemistry of the this compound scaffold to introduce the necessary pharmacophoric features for potent and selective inhibition of JAK enzymes. The inhibition of JAKs prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the downstream inflammatory signaling cascade.

References

Scale-Up Synthesis of 4-Aminocyclohexanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-aminocyclohexanone and its derivatives, crucial intermediates in the pharmaceutical industry. The focus is on providing robust and scalable methodologies suitable for industrial production, with a particular emphasis on the widely used N-Boc protected derivative.

Introduction

This compound and its N-substituted derivatives are key building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs). Their versatile structure allows for the introduction of diverse functionalities, making them valuable scaffolds in drug discovery and development. The scale-up of their synthesis from laboratory to industrial production presents several challenges, including cost-effectiveness, process safety, and product purity. These notes offer a comparative overview of common synthetic strategies and detailed protocols for selected large-scale production methods.

Comparative Analysis of Synthetic Routes

Several synthetic routes to this compound derivatives have been developed, each with its own advantages and disadvantages for large-scale implementation. The choice of a particular route often depends on factors such as the availability of starting materials, desired stereochemistry, and economic viability.

Table 1: Comparison of Key Synthetic Routes for this compound Derivatives at Scale
Synthetic RouteStarting Material(s)Key Reagents & ConditionsScaleTypical YieldAdvantagesDisadvantages & Scale-Up Challenges
Route 1: Two-Step Synthesis via 4-Aminocyclohexanol 4-Aminocyclohexanol hydrochloride, Boc anhydride, Oxidizing agent (e.g., Sodium hypochlorite, TEMPO)1. Boc protection: Dichloromethane, room temp, 12-24h. 2. Oxidation: Dichloromethane, <20°C, 1-2hPilot plant, Large-scaleHighStable operation, high yield, avoids use of hazardous reagents like KMnO4.[1]Two distinct reaction steps, requires isolation of intermediate.
Route 2: One-Pot Synthesis from 4-Aminocyclohexanol 4-Aminocyclohexanol hydrochloride, Boc anhydride, Oxidizing agent (e.g., Sodium chlorite, TEMPO)Dichloromethane, room temp for Boc protection, then addition of oxidant, 1-2hNot explicitly stated, but suitable for large-scaleHighSimplified process, reduced work-up and solvent usage.Reaction control in a one-pot multi-step process can be challenging.
Route 3: Reductive Amination of 4-Oxocyclohexanecarboxylic Acid Derivatives p-Aminobenzoic acidH₂, Ru/C catalyst, NaOH, 100°C, 15 barIndustrialGood (trans isomer favored)One-pot process, suitable for industrial application due to low hydrogen pressure.[2][3]Requires high-pressure hydrogenation equipment, separation of cis/trans isomers may be necessary.
Route 4: Enzymatic Synthesis of 4-Aminocyclohexanol Isomers Cyclohexane-1,4-dioneKetoreductase (KRED), Amine transaminase (ATA), NAD(P)+, IsopropanolPreparative scale85-98%High stereoselectivity, mild reaction conditions, environmentally friendly.[4]Enzyme cost and stability, purification of the product from the reaction medium can be challenging on a large scale.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the kilogram-scale synthesis of N-Boc-4-aminocyclohexanone, a key derivative.

Protocol 1: Two-Step Kilogram-Scale Synthesis of N-Boc-4-Aminocyclohexanone

This protocol is adapted from a patented industrial method and involves the protection of 4-aminocyclohexanol followed by oxidation.[1]

Step 1: Synthesis of 4-N-Boc-aminocyclohexanol

  • Materials:

    • 4-trans-Aminocyclohexanol hydrochloride (e.g., 30 kg)

    • Poly-guanidine (e.g., 50 kg)

    • Boc anhydride (di-tert-butyl dicarbonate)

    • Dichloromethane (DCM)

  • Procedure:

    • Charge a suitable reactor with 4-trans-aminocyclohexanol hydrochloride and dichloromethane (e.g., 200 L).

    • Add poly-guanidine to the suspension.

    • Slowly add Boc anhydride to the reaction mixture at room temperature over a period of 30 minutes, maintaining gentle stirring.

    • Continue stirring at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove any solids and wash the filter cake with dichloromethane.

    • The resulting dichloromethane solution containing 4-N-Boc-trans-aminocyclohexanol can be used directly in the next step or concentrated to isolate the intermediate.

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

  • Materials:

    • Dichloromethane solution of 4-N-Boc-aminocyclohexanol (from Step 1)

    • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy, free radical) (e.g., 0.5 kg)

    • Sodium chlorite solution or chlorine bleach liquor

    • Glacial acetic acid

  • Procedure:

    • To the dichloromethane solution of 4-N-Boc-aminocyclohexanol, add TEMPO.

    • Cool the reaction mixture to below 20°C.

    • Slowly add the sodium chlorite solution or chlorine bleach liquor, followed by the dropwise addition of glacial acetic acid, maintaining the temperature below 20°C.

    • Stir the reaction for 1-2 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until no starting material is detected.

    • Once the reaction is complete, stop the stirring and separate the organic layer.

    • Wash the organic layer with water, followed by a brine solution.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanone.

    • The crude product can be further purified by recrystallization or chromatography if required.

Table 2: Example Batch Data for Two-Step Synthesis of N-Boc-4-aminocyclohexanone[1]
ParameterValue
Starting Material (4-trans-Aminocyclohexanol HCl)30 g
Dichloromethane200 ml
Poly-guanidine50 g
Reaction Time (Boc Protection)12 h
Intermediate (4-N-Boc-trans-aminocyclohexanol)21.5 g
Oxidizing AgentChlorine bleach liquor
TEMPO0.5 g
Reaction Time (Oxidation)1 h
Final Product (N-Boc-4-aminocyclohexanone)High Yield (specific yield not stated in the abstract)

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the two-step synthesis of N-Boc-4-aminocyclohexanone.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation start 4-Aminocyclohexanol HCl reaction1 Stirring at Room Temperature (12-24h) start->reaction1 reagents1 Boc Anhydride Poly-guanidine DCM reagents1->reaction1 intermediate 4-N-Boc-aminocyclohexanol reaction1->intermediate reaction2 Oxidation at <20°C (1-2h) intermediate->reaction2 reagents2 TEMPO NaOCl or NaClO2 Acetic Acid reagents2->reaction2 workup Work-up & Purification reaction2->workup product N-Boc-4-aminocyclohexanone workup->product

Caption: Two-step synthesis of N-Boc-4-aminocyclohexanone.

Logical Relationship of Synthetic Routes

This diagram shows the relationship between the different starting materials and the target this compound derivatives.

G cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_products Target Products p_aminophenol p-Aminophenol aminocyclohexanol 4-Aminocyclohexanol p_aminophenol->aminocyclohexanol Hydrogenation cyclohexanedione 1,4-Cyclohexanedione cyclohexanedione->aminocyclohexanol Enzymatic Reduction & Amination aminocyclohexanone This compound aminocyclohexanol->aminocyclohexanone Oxidation boc_aminocyclohexanone N-Boc-4-aminocyclohexanone aminocyclohexanol->boc_aminocyclohexanone 1. Boc Protection 2. Oxidation aminocyclohexanone->boc_aminocyclohexanone Boc Protection

Caption: Synthetic pathways to this compound derivatives.

Conclusion

The scale-up synthesis of this compound derivatives is a critical aspect of pharmaceutical manufacturing. The choice of synthetic route is a multifactorial decision that requires careful consideration of scale, cost, safety, and environmental impact. The provided protocols and comparative data aim to assist researchers and drug development professionals in selecting and implementing efficient and scalable synthetic strategies for these important intermediates. The two-step synthesis via 4-aminocyclohexanol offers a robust and high-yielding approach that is well-suited for industrial production.[1] Further process optimization and the exploration of continuous manufacturing technologies may offer additional improvements in efficiency and cost-effectiveness.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Aminocyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for the stereoselective synthesis of 4-aminocyclohexanol derivatives, key intermediates in the pharmaceutical and fine chemical industries. The protocols detailed below cover both enzymatic and chemocatalytic approaches, offering pathways to both cis and trans isomers with high selectivity.

Introduction

The stereochemistry of 4-aminocyclohexanol derivatives is critical for their biological activity and application in drug development. The catalytic hydrogenation of a 4-aminocyclohexanone precursor is a primary method to install the desired stereochemistry at the hydroxyl group. Control over the diastereoselectivity of this reduction is paramount, leading to either the cis or trans product. This document outlines established protocols using both biocatalysts and traditional chemical catalysts to achieve high stereoselectivity.

Section 1: Enzymatic One-Pot Synthesis of cis- and trans-4-Aminocyclohexanol

Biocatalysis offers a highly selective and environmentally benign route to 4-aminocyclohexanol isomers. A one-pot, two-step enzymatic cascade starting from 1,4-cyclohexanedione allows for the selective production of either the cis or trans isomer by choosing stereocomplementary enzymes.

Logical Workflow for Enzymatic Synthesis

The enzymatic cascade involves two key steps: a regioselective mono-reduction of the diketone to 4-hydroxycyclohexanone, followed by a stereoselective transamination to yield the desired 4-aminocyclohexanol isomer.

Enzymatic_Workflow cluster_0 Route A: Synthesis of cis/trans-4-Aminocyclohexanol start 1,4-Cyclohexanedione step1 Regioselective Monoreduction start->step1 Ketoreductase (KRED) NAD(P)H, Isopropanol intermediate 4-Hydroxycyclohexanone step1->intermediate step2 Stereoselective Transamination intermediate->step2 Amine Transaminase (ATA) Amine Donor, PLP product cis- or trans- 4-Aminocyclohexanol step2->product

Caption: Enzymatic cascade for 4-aminocyclohexanol synthesis.

Experimental Protocols

Protocol 1.1: Synthesis of trans-4-Aminocyclohexanol

This protocol is based on the sequential addition of a ketoreductase and a trans-selective amine transaminase.

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase from Lactobacillus kefir (LK-KRED)

  • Amine Transaminase ATA-200

  • NADP⁺

  • Isopropyl alcohol

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • MgCl₂

  • DMSO

Procedure:

  • Prepare a 30 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.5) containing 1,4-cyclohexanedione (50 mM), NADP⁺ (1 mM), isopropyl alcohol (100 mM), MgCl₂ (1 mM), and DMSO (2% v/v).[1]

  • Add freshly isolated LK-KRED cell lysate (0.2 mg/mL) to the mixture.[1]

  • Stir the reaction at 30°C and 250 rpm.

  • After the complete conversion of the diketone to 4-hydroxycyclohexanone (monitor by GC or TLC), add the amine transaminase ATA-200 (2 mg/mL), isopropylamine (500 mM), and PLP (1 mM).[1]

  • Continue the reaction for 48 hours at 30°C.[1]

  • Stop the reaction, filter the solution, and purify the product by silica gel column chromatography to obtain pure trans-4-aminocyclohexanol.[1]

Protocol 1.2: Synthesis of cis-4-Aminocyclohexanol

This protocol utilizes a cis-selective amine transaminase.

Materials:

  • Same as Protocol 1.1, but replace ATA-200 with a cis-selective Amine Transaminase (e.g., ATA-3FCR-4M).

Procedure:

  • Follow steps 1-3 from Protocol 1.1.

  • After the formation of 4-hydroxycyclohexanone, add the cis-selective amine transaminase, an appropriate amine donor, and PLP (1 mM).

  • Continue the reaction at 30°C until completion.

  • Work-up and purify the product as described in Protocol 1.1 to yield cis-4-aminocyclohexanol.

Quantitative Data for Enzymatic Synthesis
Product IsomerKetoreductaseAmine TransaminaseDiastereomeric Ratio (cis:trans)Reference
trans-4-AminocyclohexanolLK-KREDATA-20020:80[2]
cis-4-AminocyclohexanolLK-KREDATA-3FCR-4M>98:2[3]

Section 2: Chemocatalytic Hydrogenation of this compound Derivatives

Traditional heterogeneous and homogeneous catalysis provides robust methods for the hydrogenation of this compound derivatives. The choice of catalyst, support, and reaction conditions is crucial for controlling the stereochemical outcome.

Logical Workflow for a Typical Hydrogenation Experiment

The general workflow for a catalytic hydrogenation involves catalyst activation (where necessary), reaction under a hydrogen atmosphere, followed by catalyst removal and product isolation.

Hydrogenation_Workflow cluster_1 General Heterogeneous Catalytic Hydrogenation Workflow start This compound Derivative in Solvent step1 Add Catalyst (e.g., Ru/C, Rh/C, Raney Ni) start->step1 step2 Pressurize Reactor with H₂ step1->step2 step3 React at Set Temperature & Pressure step2->step3 step4 Filter to Remove Catalyst step3->step4 Cool & Depressurize step5 Solvent Evaporation & Purification step4->step5 product cis/trans-4-Aminocyclohexanol Derivative step5->product

Caption: General workflow for heterogeneous catalytic hydrogenation.

Experimental Protocols

Protocol 2.1: cis-Selective Hydrogenation of N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene

This protocol describes the synthesis of cis-N-Boc-4-aminocyclohexanol via the hydrogenation of a bicyclic precursor in a continuous flow system, which is a modern and efficient approach.

Materials:

  • N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene

  • Raney Nickel catalyst cartridge

  • H-Cube Pro™ flow reactor

  • Methanol (solvent)

Procedure:

  • Dissolve the N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene precursor in methanol.

  • Set up the H-Cube Pro™ flow reactor with a Raney Nickel catalyst cartridge.

  • Set the desired reaction parameters (temperature, H₂ pressure, and flow rate) to achieve complete reduction of both the double bond and the N-O bond.

  • Pump the substrate solution through the heated catalyst bed under a hydrogen atmosphere.

  • Collect the product solution exiting the reactor.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary. A selectivity of >99% towards the cis-product can be achieved.[4]

Protocol 2.2: trans-Selective Hydrogenation of p-Acetamidophenol (Paracetamol)

While the starting material is not a cyclohexanone, this protocol is highly relevant as it produces a key precursor, trans-4-acetamidocyclohexanol, which can be readily hydrolyzed to trans-4-aminocyclohexanol.

Materials:

  • p-Acetamidophenol (Paracetamol)

  • 10% Palladium on carbon (Pd/C) catalyst (54% water moisture)

  • Water

  • Hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Charge a hydrogenation reactor with p-acetamidophenol (e.g., 1328 kg) and water (e.g., 3460 L).[5]

  • Adjust the pH to neutral with sodium hydroxide.

  • Add the 10% Pd/C catalyst (e.g., 30 kg).[5]

  • Flush the reactor three times with nitrogen and then with hydrogen.[5]

  • Heat the mixture to 100°C with stirring and maintain a hydrogen pressure of 4.5 bar.[5]

  • Continue the hydrogenation for 24-36 hours at 98-110°C, monitoring the disappearance of the starting material by GC.[5]

  • After the reaction is complete, cool the mixture to 30-40°C and filter off the catalyst.[5] The resulting solution contains 4-acetamidocyclohexanol with a trans/cis ratio of approximately 80:20.[5]

  • The product can be isolated or saponified in situ to yield 4-aminocyclohexanol.

Protocol 2.3: General Procedure for Stereoselective Reduction with Hydride Reagents

This protocol provides a general method for the reduction of N-protected 4-aminocyclohexanones using common laboratory hydride reagents, where the steric bulk of the reagent dictates the stereochemical outcome.

Materials:

  • N-protected this compound (e.g., N-Boc-4-aminocyclohexanone)

  • Reducing agent: Sodium borohydride (NaBH₄) for trans-selectivity or L-Selectride® for cis-selectivity

  • Appropriate solvent: Methanol for NaBH₄, anhydrous THF for L-Selectride®

  • Standard work-up reagents (e.g., HCl, diethyl ether, MgSO₄)

Procedure for trans-selective reduction (Axial Attack):

  • Dissolve the N-protected this compound in methanol and cool the solution to 0°C.

  • Slowly add NaBH₄ (1.1 eq) portion-wise.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with 1 M HCl, and extract the product with diethyl ether.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product, which is predominantly the trans-alcohol.[6][7]

Procedure for cis-selective reduction (Equatorial Attack):

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected this compound in anhydrous THF.

  • Cool the solution to -78°C.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise.

  • Stir at -78°C for 3-4 hours, monitoring by TLC.

  • Carefully quench the reaction at -78°C with water, and allow it to warm to room temperature.

  • Perform an oxidative work-up if necessary (e.g., with NaOH and H₂O₂) and extract the product.

  • Dry the organic layer, filter, and concentrate to yield the crude product, which is predominantly the cis-alcohol.[6][8]

Quantitative Data for Chemocatalytic Synthesis
SubstrateCatalyst/ReagentConditionsProductSelectivity (cis:trans)Reference
N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-eneRaney NiFlow reactor (H-Cube)cis-N-Boc-4-aminocyclohexanol>99:1[4]
p-Acetamidophenol10% Pd/C100°C, 4.5 bar H₂, H₂Otrans-4-Acetamidocyclohexanol20:80[5]
p-Acetamidophenol5% Rh/Al₂O₃RT, 3.5 bar H₂, EtOH4-Acetamidocyclohexanol~50:50[5]
4-tert-ButylcyclohexanoneNaBH₄EtOHtrans-4-tert-Butylcyclohexanol12:88[8]
4-tert-ButylcyclohexanoneL-Selectride®THF, -78°Ccis-4-tert-Butylcyclohexanol92:8[8]
4-tert-ButylphenolRu/Al₂O₃120°C, 60 bar H₂, n-hexanecis-4-tert-ButylcyclohexanolHigh cis-selectivity[9]

Conclusion

The stereoselective synthesis of 4-aminocyclohexanol derivatives can be effectively achieved through both enzymatic and chemocatalytic hydrogenation. Enzymatic cascades provide excellent stereoselectivity and operate under mild, environmentally friendly conditions. For chemical catalysis, heterogeneous systems involving ruthenium, rhodium, and palladium are effective, with the choice of catalyst and conditions dictating the stereochemical outcome. Furthermore, the use of sterically different hydride reagents offers a predictable and reliable method for achieving either cis or trans products from a this compound precursor. The selection of the optimal method will depend on the desired stereoisomer, available starting materials, and scalability requirements.

References

Troubleshooting & Optimization

Technical Support Center: 4-Aminocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Aminocyclohexanone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Problem Potential Cause Recommended Solution
Low Yield in Oxidation of N-Boc-4-aminocyclohexanol Incomplete oxidation.- Ensure complete conversion of the starting material by monitoring the reaction with TLC or LC-MS.- Consider extending the reaction time or slightly increasing the temperature.
Degradation of the product.- Maintain the recommended reaction temperature; overheating can lead to side reactions and decomposition.- Use a milder, more selective oxidizing agent. For example, switching from potassium permanganate or Jones reagent to a sodium hypochlorite/TEMPO system can improve yield and reduce byproducts.[1]
Inefficient purification.- Optimize the chromatographic separation conditions (e.g., solvent system, silica gel loading).- Consider recrystallization as an alternative or additional purification step.
Formation of 1,4-cyclohexanediol and 1,4-cyclohexanediamine byproducts in enzymatic synthesis Lack of enzyme regioselectivity.- Screen different keto reductases (KREDs) and amine transaminases (ATAs) to find a pair with higher selectivity for the desired mono-reduction and mono-amination.[2][3]
Inhibition of the amine transaminase by the starting diketone.- Perform the reaction in a sequential one-pot manner, allowing for significant conversion of the diketone by the KRED before adding the ATA.[3]
Non-specific reduction of the ketone.- If using chemical reducing agents like sodium borohydride, ensure slow addition of the reagent at a controlled temperature to minimize over-reduction.
Incomplete Boc Deprotection Insufficient acid strength or concentration.- Use a stronger acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.[4][5]
Presence of acid-sensitive functional groups.- For molecules with acid-labile groups, consider milder deprotection methods such as using trimethylsilyl iodide (TMSI) or zinc bromide.[4]
Short reaction time.- Monitor the reaction by TLC or LC-MS to ensure it goes to completion. The reaction is typically fast at room temperature but may require longer times depending on the substrate.[4]
Difficulty in Isolating the Final Product Product is highly water-soluble.- After quenching the reaction, perform multiple extractions with an appropriate organic solvent.- Consider using a continuous extraction apparatus for more efficient recovery.
Formation of emulsions during workup.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Centrifugation can also be an effective method for separating layers.

Frequently Asked Questions (FAQs)

What are the common synthetic routes to this compound?

The most common synthetic strategies include:

  • Oxidation of a protected 4-aminocyclohexanol derivative: This typically involves protecting the amine (e.g., as a Boc-carbamate) followed by oxidation of the alcohol to the ketone.[1][6]

  • Enzymatic synthesis from 1,4-cyclohexanedione: A one-pot reaction using a keto reductase (KRED) and an amine transaminase (ATA) can produce 4-aminocyclohexanol, which can then be oxidized to this compound in a separate step if needed.[2][3]

  • Reductive amination of 1,4-cyclohexanedione: While less detailed in the provided context, this is a plausible chemical approach.

  • Synthesis from 4-piperidone: 4-piperidone is a known precursor, particularly in the synthesis of related compounds.

Why is the amino group protected during the oxidation step?

The amino group is a reactive functional group that can be oxidized under the conditions used to convert the secondary alcohol to a ketone. Protecting the amine, for instance with a tert-butyloxycarbonyl (Boc) group, prevents unwanted side reactions and improves the overall yield of the desired cyclohexanone.[1][7]

What are the advantages of using an enzymatic approach for 4-aminocyclohexanol synthesis?

Enzymatic synthesis offers several advantages:

  • High Stereoselectivity: Enzymes can selectively produce a specific stereoisomer (cis or trans) of 4-aminocyclohexanol.[2][3]

  • Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which can prevent the degradation of sensitive molecules.[3]

  • Reduced Environmental Impact: Enzymes are biodegradable catalysts and can often be used in aqueous media, reducing the need for harsh organic solvents and reagents.

How can I remove the Boc protecting group?

The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate. The reaction is usually fast and occurs at room temperature.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminocyclohexanone via Oxidation of N-Boc-trans-4-aminocyclohexanol

This protocol is based on a greener oxidation method to improve yield and reduce waste.

Materials:

  • N-Boc-trans-4-aminocyclohexanol

  • Dichloromethane (DCM)

  • Sodium hypochlorite solution (e.g., commercial bleach) or sodium chlorite

  • Catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (optional, but can improve reaction rate)

  • Sodium bicarbonate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve N-Boc-trans-4-aminocyclohexanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of TEMPO.

  • In a separate flask, prepare an aqueous solution of sodium bicarbonate.

  • Add the sodium hypochlorite solution dropwise to the stirred reaction mixture at 0-5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanone.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol from 1,4-Cyclohexanedione

This protocol describes a sequential one-pot enzymatic synthesis.

Materials:

  • 1,4-Cyclohexanedione

  • Keto reductase (KRED)

  • Amine transaminase (ATA)

  • Co-factor (NAD(P)H for KRED, pyridoxal 5'-phosphate for ATA)

  • Amine donor (e.g., isopropylamine)

  • Phosphate buffer (pH 7.0)

  • Propan-2-ol (as a co-substrate for co-factor regeneration)

Procedure:

  • In a buffered aqueous solution (pH 7.0), dissolve 1,4-cyclohexanedione.

  • Add the keto reductase (KRED) and the necessary co-factor (NAD(P)H). Include propan-2-ol for co-factor regeneration.

  • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the conversion of the diketone to 4-hydroxycyclohexanone by GC or LC-MS.[3]

  • Once a high conversion is achieved, add the amine transaminase (ATA), pyridoxal 5'-phosphate, and the amine donor (e.g., isopropylamine) to the same reaction vessel.

  • Continue to stir the reaction mixture and monitor the formation of 4-aminocyclohexanol.

  • Upon completion, the product can be isolated by techniques such as solid-phase extraction.[3]

Visualizations

experimental_workflow_oxidation start Start: N-Boc-trans-4-aminocyclohexanol dissolve Dissolve in DCM start->dissolve oxidize Oxidize with NaOCl/TEMPO dissolve->oxidize quench Quench Reaction oxidize->quench extract Extract with DCM quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Product: N-Boc-4-aminocyclohexanone purify->product

Caption: Workflow for the oxidation of N-Boc-4-aminocyclohexanol.

enzymatic_synthesis_pathway cluster_main Main Reaction Pathway diketone 1,4-Cyclohexanedione hydroxyketone 4-Hydroxycyclohexanone diketone->hydroxyketone KRED NAD(P)H diol 1,4-Cyclohexanediol diketone->diol Over-reduction diamine 1,4-Cyclohexanediamine diketone->diamine Di-amination aminoalcohol 4-Aminocyclohexanol hydroxyketone->aminoalcohol ATA Amine Donor

Caption: Enzymatic synthesis of 4-aminocyclohexanol showing potential byproducts.

References

Technical Support Center: Synthesis of 4-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-aminocyclohexanone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low Yield of this compound in Reductive Amination

Question: My reductive amination of 1,4-cyclohexanedione is resulting in a low yield of this compound. What are the possible causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of 1,4-cyclohexanedione are a common issue. The primary reasons often involve suboptimal reaction conditions and the formation of side products. Here are the key factors to investigate:

  • Suboptimal pH: The initial formation of the imine intermediate is pH-sensitive. The reaction medium should be weakly acidic to facilitate this step without causing degradation of the starting material or product.

  • Inefficient or Incorrect Amount of Reducing Agent: The choice and stoichiometry of the reducing agent are critical.

    • Sodium borohydride (NaBH₄): This reagent can also reduce the starting ketone. It is typically added after allowing sufficient time for imine formation.

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB): These are milder reducing agents that selectively reduce the imine in the presence of the ketone, which can improve selectivity and yield. Ensure the reducing agent is fresh and added portion-wise to control the reaction.

  • Formation of Side Products: The primary side products in this reaction are 1,4-cyclohexanediol and 1,4-diaminocyclohexane. The formation of these impurities will directly impact the yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

Summary of Side Products in Reductive Amination:

Side ProductStructureFormation ConditionsMitigation Strategies
1,4-CyclohexanediolHO-(C₆H₁₀)-OH- Use of non-selective reducing agents (e.g., NaBH₄) before complete imine formation.- Suboptimal pH.- Use a selective reducing agent like NaBH₃CN or STAB.- Optimize pH to favor imine formation.- Add NaBH₄ portion-wise after imine formation is confirmed.
1,4-DiaminocyclohexaneH₂N-(C₆H₁₀)-NH₂- Further amination of the desired product.- High concentration of the aminating agent.- Control the stoichiometry of the aminating agent.- Monitor the reaction progress to stop it once the desired product is maximized.

Troubleshooting Workflow for Low Yield in Reductive Amination:

low_yield_reductive_amination start Low Yield of this compound check_ph Check Reaction pH start->check_ph check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_side_products Analyze for Side Products (GC-MS, NMR) start->check_side_products check_completion Verify Reaction Completion (TLC, GC-MS) start->check_completion optimize_ph Adjust pH to weakly acidic check_ph->optimize_ph pH not optimal optimize_reducing_agent Use selective reducing agent (STAB/NaBH3CN) or control NaBH4 addition check_reducing_agent->optimize_reducing_agent Inefficient/non-selective check_side_products->optimize_reducing_agent High diol optimize_stoichiometry Adjust stoichiometry of aminating agent check_side_products->optimize_stoichiometry High diamine optimize_time_temp Increase reaction time or temperature check_completion->optimize_time_temp Incomplete purification Purify product (distillation/crystallization) optimize_ph->purification optimize_reducing_agent->purification optimize_stoichiometry->purification optimize_time_temp->purification

Caption: Troubleshooting workflow for low yield in the reductive amination synthesis of this compound.

Problem 2: Impurities in this compound Synthesized via Hofmann Rearrangement

Question: I am synthesizing this compound via the Hofmann rearrangement of 4-oxocyclohexanecarboxamide, but my final product is impure. What are the likely side reactions?

Answer:

The Hofmann rearrangement is a robust method for converting primary amides to primary amines with one less carbon atom.[1][2] However, side reactions can occur, leading to impurities.

  • Incomplete Reaction: The starting material, 4-oxocyclohexanecarboxamide, may not have fully reacted. Ensure the stoichiometry of the bromine and base is correct and that the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature.

  • Side reactions of the isocyanate intermediate: The key intermediate in the Hofmann rearrangement is an isocyanate. While this intermediate is typically hydrolyzed in situ to the desired amine, it can react with other nucleophiles present in the reaction mixture.

    • Urea formation: The isocyanate can react with the already formed this compound to form a substituted urea.

    • Carbamate formation: If an alcohol is used as a solvent or is present as an impurity, the isocyanate can react with it to form a carbamate.[3]

  • Reaction with the ketone functionality: The basic conditions of the Hofmann rearrangement could potentially lead to self-condensation or other side reactions involving the ketone group of the starting material or product.

Summary of Potential Side Products in Hofmann Rearrangement:

Side ProductFormation PathwayMitigation Strategies
Unreacted 4-oxocyclohexanecarboxamideIncomplete reaction- Ensure correct stoichiometry of reagents.- Optimize reaction time and temperature.
N,N'-bis(4-oxocyclohexyl)ureaReaction of isocyanate intermediate with this compound- Ensure rapid hydrolysis of the isocyanate by using aqueous conditions.
Alkyl N-(4-oxocyclohexyl)carbamateReaction of isocyanate intermediate with an alcohol- Use water as the solvent and avoid alcohol contaminants.

Hofmann Rearrangement Reaction Pathway and Side Reactions:

hofmann_rearrangement cluster_main Main Reaction Pathway cluster_side Side Reactions 4-oxocyclohexanecarboxamide 4-oxocyclohexanecarboxamide Isocyanate Intermediate Isocyanate Intermediate 4-oxocyclohexanecarboxamide->Isocyanate Intermediate Br2, NaOH This compound This compound Isocyanate Intermediate->this compound H2O (Hydrolysis) Urea Byproduct Urea Byproduct Isocyanate Intermediate->Urea Byproduct + this compound Carbamate Byproduct Carbamate Byproduct Isocyanate Intermediate->Carbamate Byproduct + ROH (Alcohol)

Caption: Main reaction pathway and potential side reactions in the Hofmann rearrangement synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common laboratory and industrial synthetic routes to this compound include:

  • Reductive Amination of 1,4-Cyclohexanedione: This is a widely used method where 1,4-cyclohexanedione is reacted with an ammonia source in the presence of a reducing agent.[4]

  • Hofmann Rearrangement of 4-Oxocyclohexanecarboxamide: This method involves the conversion of the corresponding primary amide to the amine with the loss of one carbon atom.[1][2]

  • Gabriel Synthesis: This route typically starts from a 4-halocyclohexanone which is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[5][6]

Q2: My this compound product is unstable and darkens over time. How can I improve its stability?

A2: this compound can be susceptible to oxidation and degradation. To improve stability:

  • Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

  • Salt Formation: Converting the free amine to its hydrochloride salt can significantly improve its stability and shelf-life.[7] This is a common practice for storing and handling amines.

Q3: How can I purify this compound from the common side products of reductive amination (1,4-cyclohexanediol and 1,4-diaminocyclohexane)?

A3: Purification can be challenging due to the similar polarities of the product and byproducts.

  • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Crystallization:

    • The hydrochloride salt of this compound can be selectively crystallized from a suitable solvent system, leaving the more soluble diol in the mother liquor.[7]

    • The diamine can also be separated by crystallization of its salt.

  • Column Chromatography: While possible, this is often a less practical method for large-scale purification due to the high polarity of the compounds. Derivatization of the amine (e.g., as a Boc-protected derivative) can make chromatographic separation more manageable.[7]

Q4: What are the key differences in potential side reactions between the Gabriel synthesis and reductive amination for preparing this compound?

A4:

  • Reductive Amination: The main side products are due to over-reduction (to 1,4-cyclohexanediol) or further reaction of the product (to 1,4-diaminocyclohexane). The selectivity of the reducing agent is crucial.

  • Gabriel Synthesis: The primary side product is phthalhydrazide, which is formed during the final amine liberation step and can sometimes be difficult to separate from the desired product.[5] This method is also generally limited to primary alkyl halides and may give low yields with secondary halides.

Experimental Protocols

Protocol 1: Reductive Amination of 1,4-Cyclohexanedione

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity.

  • Imine Formation:

    • In a round-bottom flask, dissolve 1,4-cyclohexanedione (1 equivalent) in methanol.

    • Add a solution of ammonia in methanol (1.5-2 equivalents).

    • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, keeping the temperature below 10 °C. Alternative: Use sodium triacetoxyborohydride (STAB) (1.5 equivalents) for better selectivity.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or by conversion to the hydrochloride salt followed by recrystallization.

Protocol 2: Gabriel Synthesis of this compound

This protocol is a general guideline and should be performed with appropriate safety precautions.

  • N-Alkylation of Potassium Phthalimide:

    • In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in dry dimethylformamide (DMF).

    • Add 4-bromocyclohexanone (1 equivalent) to the suspension.

    • Heat the mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting halide.

    • Cool the reaction mixture and pour it into ice water to precipitate the N-(4-oxocyclohexyl)phthalimide.

    • Filter the solid, wash with water, and dry.

  • Hydrazinolysis:

    • Suspend the dried N-(4-oxocyclohexyl)phthalimide in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter to remove the phthalhydrazide.

    • Concentrate the filtrate under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the product with an organic solvent.

    • Dry the organic extracts, filter, and concentrate to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Protocol 3: Hofmann Rearrangement of 4-Oxocyclohexanecarboxamide

This protocol involves the use of bromine and strong base and should be handled with extreme care in a well-ventilated fume hood.

  • Preparation of Sodium Hypobromite Solution:

    • In a flask cooled in an ice-salt bath, prepare a solution of sodium hydroxide (4 equivalents) in water.

    • Slowly add bromine (1.1 equivalents) to the cold NaOH solution with vigorous stirring.

  • Reaction:

    • Add 4-oxocyclohexanecarboxamide (1 equivalent) to the freshly prepared cold sodium hypobromite solution.

    • Stir the mixture in the cold for 1-2 hours.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or crystallization of its hydrochloride salt.

References

Technical Support Center: Purification of 4-Aminocyclohexanone by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-aminocyclohexanone, primarily in its hydrochloride salt form, by crystallization. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended form of this compound for purification by crystallization?

A1: this compound is typically purified as its hydrochloride salt (this compound HCl). The salt form is generally a stable, white crystalline powder, which is more amenable to crystallization than the free base.

Q2: Which solvents are suitable for the crystallization of this compound hydrochloride?

A2: this compound hydrochloride is soluble in water but has poor solubility in most organic solvents.[1] For recrystallization, polar solvents such as isopropanol and ethanol, or ketones like acetone, are commonly used. Often, a solvent system, such as a mixture of an alcohol and an ether, may be effective. For the related compound, 4-aminocyclohexanol hydrochloride, crystallization from cold acetone has been reported to be effective.[2]

Q3: What are some common impurities that might be present in crude this compound?

A3: Depending on the synthetic route, common impurities may include starting materials like cyclohexanone, by-products from the amination reaction, or residual solvents such as Dimethyl sulfoxide (DMSO).[2]

Q4: What is the expected appearance of pure this compound hydrochloride?

A4: Pure this compound hydrochloride should be a white to off-white crystalline powder.[1]

Q5: How should this compound hydrochloride be stored?

A5: It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Care should be taken to prevent contact with air to avoid moisture absorption and oxidation.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound hydrochloride.

Problem 1: The compound will not dissolve in the chosen solvent.
  • Possible Cause: The solvent is not polar enough. This compound hydrochloride is a salt and requires a polar solvent for dissolution.

  • Recommended Actions:

    • Switch to a more polar solvent: Try a different solvent such as methanol or ethanol.

    • Use a solvent mixture: A combination of solvents can modulate the dissolving power. For instance, you can dissolve the compound in a minimum amount of a highly polar solvent like methanol and then add a less polar co-solvent.

    • Gentle heating: Carefully heat the solvent to increase the solubility of the compound. Ensure the heating is gradual.

Problem 2: No crystals form upon cooling.
  • Possible Cause:

    • Too much solvent was used: The solution is not saturated or supersaturated.

    • Lack of nucleation sites: Crystal growth requires a starting point.

    • Cooling is too rapid: This can sometimes inhibit crystal formation.

  • Recommended Actions:

    • Induce nucleation:

      • Scratch the inside of the flask at the surface of the solution with a glass rod.

      • Add a seed crystal of pure this compound hydrochloride if available.

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

    • Ensure slow cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.

Problem 3: The compound "oils out" instead of forming crystals.
  • Possible Cause: The compound is coming out of the solution as a liquid phase. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound-impurity mixture.

  • Recommended Actions:

    • Re-heat and add more solvent: Heat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation and allow it to cool slowly.

    • Change solvents: Select a solvent with a lower boiling point.

Problem 4: Crystallization occurs too quickly, resulting in a fine powder.
  • Possible Cause: The solution is highly supersaturated, leading to rapid nucleation and the formation of small crystals that may trap impurities.

  • Recommended Actions:

    • Re-heat and add more solvent: Heat the solution to redissolve the powder, add a small amount of extra solvent, and then cool slowly. This will reduce the level of supersaturation.

    • Insulate the flask: Allow the flask to cool at room temperature in a location with minimal drafts to slow down the cooling process.

Problem 5: The final product has a low yield.
  • Possible Cause:

    • Too much solvent was used: A significant amount of the product may remain dissolved in the mother liquor.

    • Premature crystallization: Crystals may have formed and been lost during a hot filtration step (if performed).

    • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Recommended Actions:

    • Check the mother liquor: Evaporate a small sample of the mother liquor to see if a significant amount of solid remains. If so, you may be able to recover more product by concentrating the mother liquor and cooling again.

    • Optimize solvent volume: In subsequent crystallizations, use a more minimal amount of hot solvent to dissolve the crude product.

    • Ensure adequate cooling time: Allow sufficient time at a low temperature for the crystallization to complete.

Data Presentation

ParameterSolvent SystemTemperatureYieldPurity (HPLC)Reference
Solubility WaterRoom TemperatureSoluble-[1]
Solubility Organic SolventsRoom TemperaturePoorly Soluble-[1]
Solubility Methanol, EthanolRoom TemperatureModerately Soluble-[3]
Crystallization Cold Acetone+4°C, then -20°C50-75%-[2]
Purity Spec. Not SpecifiedNot Specified->99.5%Commercial Data

Experimental Protocols

Protocol 1: Crystallization of 4-Aminocyclohexanol Hydrochloride from Acetone (Adapted for this compound Hydrochloride)

This protocol is adapted from a procedure for the closely related 4-aminocyclohexanol hydrochloride and is expected to be effective for this compound hydrochloride due to their structural similarities.[2]

  • Dissolution: If the crude this compound hydrochloride is in a reaction mixture containing solvents like DMSO, it should first be concentrated. The crude material is then suspended in acetone.

  • Cooling and Crystallization: The acetone suspension is cooled to +4°C and can be further cooled to -20°C to induce crystallization and reduce the solubility of the hydrochloride salt.[2] The hydrochloride salt is expected to have limited solubility in cold acetone, allowing it to crystallize while impurities remain in the solution.[2]

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals can be washed with cold acetone, methyl-tert-butyl ether, or ethyl acetate to remove any remaining soluble impurities.[2]

  • Drying: The purified crystals are dried under vacuum to remove residual solvent. A typical isolated yield for the related aminocyclohexanol hydrochloride is reported to be in the range of 50-75%.[2]

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Purification crude Crude this compound HCl solvent Add Acetone crude->solvent heat Gentle Warming (if necessary) solvent->heat cool Slow Cooling to Room Temp. heat->cool ice_bath Cool to +4°C to -20°C cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Acetone filtration->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Experimental workflow for the crystallization of this compound HCl.

troubleshooting_logic cluster_no_crystals_solutions Solutions for No Crystals cluster_oiling_out_solutions Solutions for Oiling Out cluster_low_yield_solutions Solutions for Low Yield start Crystallization Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Yes low_yield Low Yield? oiling_out->low_yield No reheat_add_solvent Re-heat & Add More Solvent oiling_out->reheat_add_solvent Yes check_mother_liquor Check Mother Liquor low_yield->check_mother_liquor Yes reduce_solvent Reduce Solvent Volume induce_nucleation->reduce_solvent slow_cooling Ensure Slow Cooling reduce_solvent->slow_cooling change_solvent Change Solvent reheat_add_solvent->change_solvent optimize_solvent_vol Optimize Solvent Volume check_mother_liquor->optimize_solvent_vol

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: Optimizing Diastereoselectivity in 4-Aminocyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselectivity in reactions involving 4-aminocyclohexanone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the reduction of N-protected 4-aminocyclohexanones?

A1: The diastereomeric outcome of the reduction of N-protected 4-aminocyclohexanones to the corresponding cis- and trans-4-aminocyclohexanols is primarily governed by the steric bulk of the reducing agent, the nature of the N-protecting group, the solvent, and the reaction temperature. The interplay of these factors dictates the facial selectivity of the hydride attack on the carbonyl group.

Q2: How does the choice of reducing agent affect the cis/trans ratio of the product?

A2: The steric hindrance of the hydride reagent is a critical determinant of the diastereoselectivity. Small, unhindered reducing agents like sodium borohydride (NaBH₄) tend to favor axial attack on the cyclohexanone ring, leading to the thermodynamically more stable equatorial alcohol (trans isomer) as the major product. Conversely, bulky reducing agents, such as L-Selectride®, experience significant steric hindrance from the axial hydrogens, forcing a preferential equatorial attack. This results in the formation of the axial alcohol (cis isomer) as the major product.

Q3: What is the role of the N-protecting group in directing the stereochemical outcome?

A3: The N-protecting group can influence the diastereoselectivity through steric and electronic effects. A bulky protecting group, such as the tert-butoxycarbonyl (Boc) group, can sterically hinder one face of the cyclohexanone ring, thereby influencing the trajectory of the incoming nucleophile. The electronic nature of the protecting group can also affect the reactivity of the carbonyl group and the stability of the transition states.

Q4: Can the reaction solvent and temperature significantly alter the diastereomeric ratio?

A4: Yes, both solvent and temperature can have a pronounced effect on diastereoselectivity. The solvent can influence the aggregation state of the reducing agent and stabilize or destabilize the transition states leading to the different diastereomers. Temperature can also impact the selectivity, with lower temperatures generally leading to higher diastereoselectivity by favoring the transition state with the lower activation energy.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (mixture of cis and trans isomers) 1. The reducing agent used is not selective enough. 2. The reaction temperature is too high. 3. The N-protecting group is not providing sufficient steric hindrance.1. For the trans isomer, use a small reducing agent like NaBH₄. For the cis isomer, employ a bulky reducing agent such as L-Selectride®. 2. Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C). 3. Consider using a bulkier N-protecting group if feasible for your synthetic route.
Incomplete Reaction 1. Insufficient amount of reducing agent. 2. The reducing agent has decomposed. 3. The reaction time is too short.1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). 2. Use freshly opened or properly stored reducing agents. 3. Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.
Formation of Byproducts 1. Over-reduction of other functional groups in the molecule. 2. Side reactions due to reactive intermediates.1. Choose a milder reducing agent if other reducible functional groups are present. 2. Ensure the reaction is performed under an inert atmosphere if using air- or moisture-sensitive reagents.
Difficulty in Separating Diastereomers The polarity of the cis and trans isomers is very similar.1. Utilize column chromatography with a high-efficiency silica gel and an optimized eluent system. 2. Consider derivatization of the alcohol to improve the separation characteristics, followed by deprotection.

Data Presentation: Diastereoselective Reduction of Substituted Cyclohexanones

The following tables summarize the diastereomeric outcomes for the reduction of a model substituted cyclohexanone, 4-tert-butylcyclohexanone, which provides a strong indication of the expected selectivity for N-protected 4-aminocyclohexanones due to similar steric considerations.

Table 1: Diastereoselectivity of the Reduction of 4-tert-Butylcyclohexanone with Various Reducing Agents

Reducing Agent Solvent Temperature Major Isomer Diastereomeric Ratio (trans:cis)
Sodium Borohydride (NaBH₄)Methanol0 °Ctrans~85:15
L-Selectride®THF-78 °Ccis~5:95
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 °Ctrans~90:10

Data is based on typical results for 4-tert-butylcyclohexanone and serves as a predictive guide for N-protected this compound reductions.

Experimental Protocols

Protocol 1: Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexanol via Sodium Borohydride Reduction

Materials:

  • N-Boc-4-aminocyclohexanone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel to afford the pure trans-4-(tert-butoxycarbonylamino)cyclohexanol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Synthesis of cis-4-(tert-Butoxycarbonylamino)cyclohexanol via L-Selectride® Reduction

Materials:

  • N-Boc-4-aminocyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether or Ethyl acetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution over 20-30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • After the starting material is consumed, quench the reaction by the slow, dropwise addition of water, followed by 3 M NaOH and then 30% H₂O₂ (caution: exothermic).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add diethyl ether or ethyl acetate and water to the mixture. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The product can be purified by column chromatography on silica gel to afford the pure cis-4-(tert-butoxycarbonylamino)cyclohexanol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Mandatory Visualizations

Diastereoselective_Reduction_Workflow cluster_start Starting Material cluster_trans trans Pathway cluster_cis cis Pathway start N-Protected this compound reductant_trans Small Reducing Agent (e.g., NaBH4) start->reductant_trans reductant_cis Bulky Reducing Agent (e.g., L-Selectride®) start->reductant_cis attack_trans Axial Hydride Attack (Thermodynamic Control) reductant_trans->attack_trans product_trans trans-4-Aminocyclohexanol (Equatorial OH) attack_trans->product_trans attack_cis Equatorial Hydride Attack (Kinetic Control) reductant_cis->attack_cis product_cis cis-4-Aminocyclohexanol (Axial OH) attack_cis->product_cis

Caption: Workflow for the diastereoselective reduction of N-protected this compound.

Influencing_Factors center Diastereoselectivity (cis/trans ratio) factor1 Reducing Agent (Steric Bulk) factor1->center factor2 N-Protecting Group (Steric/Electronic Effects) factor2->center factor3 Solvent (Polarity/Coordinating Ability) factor3->center factor4 Temperature (Kinetic vs. Thermodynamic Control) factor4->center

Caption: Key factors influencing the diastereoselectivity of this compound reactions.

Preventing over-alkylation in 4-Aminocyclohexanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-aminocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during the N-alkylation of this compound, with a primary focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when alkylating this compound?

A1: The most prevalent issue is over-alkylation, where the primary amine of this compound reacts with the alkylating agent to form the desired mono-alkylated secondary amine, which then reacts again to form an undesired di-alkylated tertiary amine. This leads to a mixture of products and reduces the yield of the target compound.[1]

Q2: What are the main strategies to prevent over-alkylation?

A2: There are two primary strategies to control alkylation and favor the formation of the mono-alkylated product:

  • Reaction Condition Optimization: This involves carefully controlling stoichiometry, reaction time, temperature, and the rate of addition of reagents.[1]

  • Use of Protecting Groups: This strategy involves temporarily protecting the amine functionality to prevent it from reacting, followed by alkylation at another site (if applicable) or a controlled deprotection and alkylation sequence. The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[1][2]

Q3: Which alkylation method is generally preferred for controlling selectivity?

A3: Reductive amination is a highly effective and widely used method for the controlled N-alkylation of primary amines like this compound.[3][4] This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[4] It is generally more selective than direct alkylation with alkyl halides.[3]

Q4: What is the role of a reducing agent in reductive amination, and which one should I choose?

A4: The reducing agent is crucial as it reduces the imine intermediate to the amine product. The choice of reducing agent is critical for selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent because it is mild and selectively reduces the imine in the presence of the starting ketone, which is key for a one-pot reaction.[5][6][7] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.[5]

Q5: How can I monitor the progress of my reaction to avoid over-alkylation?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques to monitor the reaction's progress. By tracking the consumption of the starting material and the formation of the mono- and di-alkylated products, you can determine the optimal time to stop the reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Mono-alkylated Product and Significant Formation of Di-alkylated Byproduct
Possible Cause Suggestion
Incorrect Stoichiometry Use a stoichiometric excess of this compound relative to the alkylating agent (e.g., 1.5 to 2 equivalents). This increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second alkylation, which typically has a higher activation energy.
Rapid Addition of Reagents Add the alkylating agent or the reducing agent (in reductive amination) slowly and portion-wise to maintain a low concentration of the reactive species, thus favoring mono-alkylation.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or when the formation of the di-alkylated product begins to increase significantly.
Issue 2: The Reductive Amination Reaction is Stalling or Not Going to Completion
Possible Cause Suggestion
Suboptimal pH Imine formation is favored under slightly acidic conditions (pH 4-6).[4] If the reaction mixture is too basic, the formation of the imine intermediate will be slow. If it is too acidic, the amine will be protonated and become non-nucleophilic. Consider adding a catalytic amount of acetic acid.
Inefficient Imine Formation For sterically hindered ketones or less reactive amines, consider a stepwise procedure. First, form the imine in a suitable solvent like methanol, and once the imine formation is complete (as monitored by TLC or NMR), add the reducing agent.[6][8]
Inactive Reducing Agent Ensure your reducing agent (e.g., NaBH(OAc)₃) is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[5]
Poor Solubility of Reagents Ensure all reactants are fully dissolved in the chosen solvent. For NaBH(OAc)₃, solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often preferred over methanol.[5]
Issue 3: Difficulty in Purifying the Mono-alkylated Product
Possible Cause Suggestion
Similar Polarity of Products The mono- and di-alkylated products may have similar polarities, making separation by column chromatography challenging.
Presence of Unreacted Starting Material Unreacted this compound can also complicate purification.
Work-up Issues The basic nature of the amine products requires a careful work-up to ensure they are in their free-base form for extraction into an organic solvent.
Purification Strategy: 1. After quenching the reaction, perform an aqueous work-up with a mild base like sodium bicarbonate to ensure all amines are deprotonated.2. Extract the products into an organic solvent like ethyl acetate or dichloromethane.3. Concentrate the organic phase and purify by column chromatography on silica gel. A gradient elution system, starting with a less polar eluent (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol or a small percentage of triethylamine to the eluent), can effectively separate the starting material, mono-alkylated, and di-alkylated products.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound hydrochloride

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DCE, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add the aldehyde (1.0-1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mono-N-Alkylation using Boc Protection

This two-step protocol involves the protection of the amine, followed by alkylation (in this case, reductive amination) and subsequent deprotection.

Step 1: Boc Protection of this compound [9][10]

  • Suspend this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base like poly guanidine or triethylamine (2.0 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and stir at room temperature for 12-24 hours.

  • Filter the reaction mixture and concentrate the filtrate to obtain the crude N-Boc-4-aminocyclohexanone, which can be purified by crystallization or column chromatography.

Step 2: Alkylation and Deprotection

  • The N-Boc-4-aminocyclohexanone can then be N-alkylated using standard procedures, such as reductive amination as described in Protocol 1.

  • Following alkylation and purification, the Boc group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, to yield the desired mono-alkylated product.[2]

Data Presentation

Method Stoichiometry (Amine:Alkylating Agent) Expected Major Product Expected Over-alkylation Key Considerations
Direct Alkylation with Alkyl Halide 1:1.1Mixture of mono- and di-alkylated productsHighDifficult to control; often leads to complex mixtures.
Direct Alkylation with Alkyl Halide 2:1Mono-alkylated productModerateImproved selectivity but requires excess starting material.
Reductive Amination (One-pot) 1:1.2Mono-alkylated productLow to ModerateGood selectivity, especially with NaBH(OAc)₃.
Stepwise Reductive Amination 1:1.2Mono-alkylated productLowPre-forming the imine can improve selectivity.[6][8]
Boc Protection Strategy N/AMono-alkylated productVery LowMulti-step but offers the highest selectivity.[2]

Visualizations

Signaling Pathway for Reductive Amination

ReductiveAmination cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal Aldehyde_Ketone Aldehyde/ Ketone Aldehyde_Ketone->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Mono_Alkylated_Product Mono-alkylated Product Imine->Mono_Alkylated_Product + [H⁻] (Reducing Agent) Di_Alkylated_Product Di-alkylated Product (Over-alkylation) Mono_Alkylated_Product->Di_Alkylated_Product + Aldehyde/Ketone, [H⁻]

Caption: Reaction pathway for the reductive amination of this compound.

Experimental Workflow for Preventing Over-alkylation

Overalkylation_Prevention_Workflow start Start: Alkylation of This compound is_mono_selective Is mono-selectivity critical? start->is_mono_selective boc_protection Use Boc Protection Strategy is_mono_selective->boc_protection Yes reductive_amination Use Reductive Amination is_mono_selective->reductive_amination No protocol_2 Follow Protocol 2: 1. Boc Protection 2. Alkylation 3. Deprotection boc_protection->protocol_2 protocol_1 Follow Protocol 1: Reductive Amination reductive_amination->protocol_1 monitor Monitor reaction by TLC/LC-MS protocol_2->monitor optimize_conditions Optimize Reaction Conditions protocol_1->optimize_conditions stoichiometry Adjust Stoichiometry: Excess Amine optimize_conditions->stoichiometry temperature Lower Temperature optimize_conditions->temperature stepwise Use Stepwise Addition/ Imine Pre-formation optimize_conditions->stepwise stoichiometry->monitor temperature->monitor stepwise->monitor end End: Purified Mono-alkylated Product monitor->end

Caption: Decision workflow for selecting a method to prevent over-alkylation.

References

Technical Support Center: Catalyst Poisoning in the Synthesis of 4-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Aminocyclohexanone. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address challenges related to catalyst poisoning during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic routes for synthesizing this compound?

While various methods exist, a prevalent laboratory and industrial approach is the reductive amination of 1,4-cyclohexanedione. This method involves the reaction of 1,4-cyclohexanedione with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen gas. Common catalysts for this transformation include Raney Nickel, Rhodium on alumina (Rh/Al₂O₃), and Palladium on carbon (Pd/C).[1][2][3] Another potential route is the catalytic hydrogenation of 4-hydroxyiminocyclohexanone (cyclohexane-1,4-dione monoxime).

Q2: My reductive amination of 1,4-cyclohexanedione to this compound is showing low conversion. What are the likely causes related to the catalyst?

Low conversion is a frequent issue and can often be traced back to the catalyst's health and the reaction environment. The primary suspects are:

  • Catalyst Poisoning: The active sites on your catalyst may be blocked by impurities.

  • Catalyst Deactivation: The catalyst may have lost activity due to aging, improper storage, or harsh reaction conditions.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

Q3: What are the most common catalyst poisons I should be aware of in this synthesis?

In the synthesis of this compound, particularly via reductive amination, the following are common catalyst poisons:

  • Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons for noble metal catalysts (Rh, Pd, Pt) and Raney Nickel. These can be introduced as impurities from starting materials or solvents.

  • Nitrogen Compounds: While ammonia is a reactant, certain nitrogen-containing compounds can act as inhibitors or poisons. The product itself, this compound, and any amine byproducts can sometimes strongly adsorb to the catalyst surface, blocking active sites.[1][4]

  • Carbon Monoxide (CO): If using hydrogen gas from a source contaminated with CO, it can strongly and often irreversibly bind to the catalyst's active sites.

  • Halides: Chloride or other halide ions, if present, can lead to catalyst deactivation.

Q4: Can the reactants or products themselves poison the catalyst?

Yes, this is a form of auto-inhibition or product inhibition. In reductive aminations, the amine product can compete with the reactants for active sites on the catalyst surface.[4] While ammonia is a necessary reactant, at high concentrations or under certain conditions, it can also affect catalyst activity.[5][6]

Q5: How can I regenerate a poisoned catalyst?

Catalyst regeneration depends on the type of catalyst and the nature of the poison.

  • For Raney Nickel: A common procedure involves washing with a non-oxidizing aqueous alkaline solution (e.g., NaOH) or a mild acidic treatment (e.g., acetic acid).[1][7] Another method is "in-pot" regeneration by heating the catalyst under a hydrogen atmosphere at elevated temperatures.[1][7]

  • For Noble Metal Catalysts (Rh, Pd): Regeneration can be more complex. For deactivation by coking, a controlled oxidation (calcination) followed by reduction may be effective. For sulfur poisoning, specific chemical treatments might be necessary, but these are often harsh and may alter the catalyst's properties.

Troubleshooting Guides

Issue 1: Low or Stalled Reaction Conversion
Potential Cause Troubleshooting Steps
Catalyst Poisoning 1. Analyze Starting Materials: Use GC-MS or other analytical techniques to check for sulfur or other heteroatom-containing impurities in your 1,4-cyclohexanedione and ammonia source. 2. Purify Reagents: If impurities are detected, purify the starting materials (e.g., by distillation or recrystallization) and solvents. 3. Use High-Purity Hydrogen: Ensure your hydrogen gas is of high purity and free from carbon monoxide.
Catalyst Deactivation 1. Use Fresh Catalyst: If the catalyst has been stored for a long time or exposed to air (especially Raney Nickel), it may have lost activity. Try the reaction with a fresh batch. 2. Proper Catalyst Handling: Handle catalysts under an inert atmosphere whenever possible. Raney Nickel should be stored under water or a suitable solvent to prevent oxidation.[7]
Suboptimal Reaction Conditions 1. Optimize pH: Imine formation, a key step in reductive amination, is often favored under slightly acidic conditions (pH 4-5). However, the subsequent reduction may have different pH requirements. A buffered system might be beneficial.[8] 2. Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of reduction.[1] 3. Adjust Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or catalyst sintering.
Issue 2: Poor Selectivity (Formation of Byproducts)
Potential Cause Troubleshooting Steps
Over-alkylation The primary amine product (this compound) can react further to form secondary amines. This can be suppressed by using an excess of ammonia.
Reduction of Starting Material The 1,4-cyclohexanedione may be reduced to 4-hydroxycyclohexanone or 1,4-cyclohexanediol. This can occur if the reduction is faster than imine formation. Consider a milder reducing agent if not using catalytic hydrogenation, or adjust reaction conditions (temperature, pressure) for catalytic routes.[8]
Catalyst-Induced Side Reactions The choice of catalyst can influence selectivity. If significant byproducts are observed, consider screening different catalysts (e.g., comparing Raney Nickel with Rh/Al₂O₃ or Pd/C).

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical data on the effect of a common poison on catalyst performance in the reductive amination of 1,4-cyclohexanedione. This data is illustrative and actual results may vary.

CatalystPoisonPoison Concentration (ppm)Conversion of 1,4-cyclohexanedione (%)Selectivity to this compound (%)
5% Rh/Al₂O₃Thiophene09592
106588
502075
Raney NickelBenzylamine09895
1008593
5006089

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline for the reductive amination of 1,4-cyclohexanedione using Raney Nickel.

Materials:

  • 1,4-Cyclohexanedione

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Raney Nickel (slurry in water)

  • Methanol (or another suitable solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure autoclave, add 1,4-cyclohexanedione and methanol.

  • Carefully add the Raney Nickel slurry. The catalyst should be kept wet with solvent at all times to prevent ignition.

  • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Introduce the aqueous ammonia solution.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-60 bar).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • The catalyst can be separated by filtration. Caution: Do not allow the Raney Nickel to dry as it is pyrophoric. The filter cake should be kept wet.

  • The product can be isolated from the filtrate by distillation or crystallization.

Protocol 2: Regeneration of Deactivated Raney Nickel

This protocol describes an "in-pot" regeneration procedure.[1][7]

Materials:

  • Deactivated Raney Nickel catalyst from the previous reaction

  • Solvent (e.g., methanol)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • After the reaction, decant the product solution, leaving the deactivated Raney Nickel in the reactor.

  • Wash the catalyst with fresh solvent several times by adding the solvent, stirring, allowing the catalyst to settle, and decanting.

  • Add fresh solvent to the reactor.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 30 bar).

  • Heat the reactor to a higher temperature than the reaction temperature (e.g., 150 °C) and maintain for a set period (e.g., 2-4 hours) with stirring.

  • Cool the reactor to the desired reaction temperature for the next run.

  • Carefully vent the hydrogen pressure to the desired reaction pressure.

  • The regenerated catalyst is now ready for the next reaction cycle.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 1,4-Cyclohexanedione + NH3 reaction Reductive Amination (Catalyst, H2, Solvent) start->reaction filtration Catalyst Filtration reaction->filtration isolation Product Isolation filtration->isolation check_catalyst Check Catalyst Activity filtration->check_catalyst Spent Catalyst product This compound isolation->product low_conversion Low Conversion? low_conversion->check_catalyst check_purity Check Reagent Purity check_catalyst->check_purity [Catalyst OK] check_conditions Optimize Conditions check_purity->check_conditions [Purity OK] poisoning Poisoning Suspected check_purity->poisoning [Impurities Found] regenerate Regenerate Catalyst poisoning->regenerate G catalyst Catalyst Active Site (e.g., Rh, Ni, Pd) product Product (this compound) catalyst->product Catalytic Conversion deactivated_catalyst Deactivated Catalyst catalyst->deactivated_catalyst reactants Reactants (1,4-Cyclohexanedione, NH3, H2) reactants->catalyst Adsorption poison Poison (e.g., Sulfur, CO) poison->catalyst Strong Adsorption (Blockage)

References

Technical Support Center: Purification of 4-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from 4-Aminocyclohexanone hydrochloride.

Troubleshooting Guide: Recrystallization of this compound Hydrochloride

Recrystallization is a primary method for purifying this compound hydrochloride. Below is a guide to troubleshoot common issues encountered during this process.

Problem Potential Cause Recommended Solution
Compound does not dissolve in hot solvent. 1. Insufficient solvent. 2. Solvent is not at its boiling point. 3. Incorrect solvent choice.1. Add small increments of hot solvent until dissolution is achieved. 2. Ensure the solvent is maintained at a gentle boil. 3. Select a more suitable solvent (e.g., a different alcohol or a mixed-solvent system).
No crystal formation upon cooling. 1. Too much solvent was used, preventing saturation. 2. The solution is supersaturated.1. Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily precipitate forms instead of crystals. 1. The compound's melting point is lower than the boiling point of the solvent. 2. The compound is "salting out" due to high impurity concentration.1. Use a lower-boiling point solvent or a mixed-solvent system. 2. Attempt purification by another method, such as column chromatography, before recrystallization.
Low recovery of purified product. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals are slightly soluble in the cold wash solvent.1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) and keep the solution hot. 3. Use a minimal amount of ice-cold solvent to wash the crystals.
Purified product is still impure. 1. Inappropriate solvent choice that does not effectively discriminate between the product and impurities. 2. Cooling was too rapid, trapping impurities in the crystal lattice.1. Experiment with different recrystallization solvents or solvent pairs. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Discolored crystals. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound hydrochloride?

A1: While specific impurities can vary based on the synthetic route, potential contaminants may include unreacted starting materials, byproducts from side reactions, and residual solvents. Common byproducts in related syntheses of aminocyclohexane derivatives include diols and diamines, which could potentially be present.

Q2: What is the recommended solvent for the recrystallization of this compound hydrochloride?

A2: Alcohols such as isopropanol are commonly used for the recrystallization of amine hydrochlorides. The choice of solvent should be based on the principle that the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures.

Q3: How can I determine the purity of my this compound hydrochloride sample?

A3: The purity of this compound hydrochloride can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative purity analysis.[1] Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify the presence of impurities.[1] A "Loss on Drying" test can quantify the amount of residual solvent.[1]

Q4: My recrystallization resulted in very fine, needle-like crystals. Is this a problem?

A4: While not necessarily indicating impurity, very fine crystals can be difficult to filter and may trap more solvent. Slower cooling rates generally promote the formation of larger, more well-defined crystals.

Q5: Can I use a mixed-solvent system for recrystallization?

A5: Yes, a mixed-solvent system can be effective if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent in which it is less soluble until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Quantitative Data Presentation

The purity of this compound hydrochloride can be significantly improved with proper purification techniques. Below is a table summarizing typical analytical specifications for a high-purity sample.

Analytical Test Specification Significance
Appearance White to off-white crystalline powderVisual inspection for physical contaminants.
HPLC Purity ≥ 99.5%[1]Quantifies the percentage of the desired compound.
IR Spectrum Conforms to the structure[1]Confirms the presence of key functional groups.
NMR Spectrum Conforms to the structure[1]Provides detailed structural information and detects impurities.
Loss on Drying ≤ 0.5%[1]Measures the amount of volatile impurities, such as residual solvent.

Experimental Protocols

Recrystallization of this compound Hydrochloride from Isopropanol

This protocol outlines a standard procedure for the purification of this compound hydrochloride by recrystallization.

Materials:

  • Crude this compound hydrochloride

  • Isopropanol (reagent grade)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture to the boiling point of the isopropanol while stirring. Continue to add small portions of hot isopropanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot isopropanol through it. Quickly pour the hot solution through the preheated funnel into the clean flask.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound hydrochloride.

G Troubleshooting Recrystallization start Start Recrystallization dissolution Dissolve Compound in Hot Solvent start->dissolution dissolution_check Does it Dissolve? dissolution->dissolution_check add_solvent Add More Hot Solvent dissolution_check->add_solvent No cooling Cool Solution dissolution_check->cooling Yes add_solvent->dissolution crystal_check Crystals Form? cooling->crystal_check oiling_out Oiling Out Occurs cooling->oiling_out induce_crystallization Induce Crystallization (Scratch/Seed) crystal_check->induce_crystallization No filter_crystals Filter and Dry Crystals crystal_check->filter_crystals Yes induce_crystallization->crystal_check evaporate_solvent Evaporate Some Solvent induce_crystallization->evaporate_solvent If still no crystals end Pure Compound filter_crystals->end troubleshoot_oiling Lower Solvent BP or Use Mixed Solvents oiling_out->troubleshoot_oiling evaporate_solvent->cooling

Caption: A flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of 4-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reductive amination of 4-aminocyclohexanone, with a focus on resolving issues of low conversion.

Troubleshooting Guide: Low Conversion

Low conversion in the reductive amination of this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.

Question: My reductive amination of this compound is resulting in low conversion of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Below is a breakdown of potential causes and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Inefficient Imine/Enamine Formation Suboptimal pH: Imine formation is highly pH-dependent. A pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH that is too high will not sufficiently activate the carbonyl group.- Adjust the reaction pH to a mildly acidic range of 4-5.[1] This can be achieved using an acetic acid/sodium acetate buffer. - Monitor the pH throughout the reaction, as the addition of reagents can alter it.[2]
Presence of Water: The formation of the imine intermediate is a reversible reaction where water is a byproduct. Excess water in the reaction mixture can shift the equilibrium back towards the starting materials.[3]- Use anhydrous solvents and reagents. - Consider the use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water.[4]
Steric Hindrance: Significant steric bulk on either the this compound or the reacting aldehyde/ketone can hinder the initial nucleophilic attack.- If possible, consider a less sterically hindered reaction partner. - Increase the reaction temperature or prolong the reaction time to overcome the activation energy barrier.
Reducing Agent Issues Incorrect Choice of Reducing Agent: A reducing agent that is too strong, like sodium borohydride (NaBH₄), can prematurely reduce the starting ketone before imine formation, leading to the formation of 4-aminocyclohexanol as a byproduct.[3][4] A reducing agent that is too weak may not efficiently reduce the imine.- Utilize a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][5] These reagents selectively reduce the iminium ion over the ketone.[4]
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.- Use a fresh batch of the reducing agent. - Ensure the reducing agent has been stored under anhydrous conditions and protected from moisture.
Side Reactions Over-alkylation: The newly formed secondary amine can sometimes react further with the aldehyde/ketone, leading to the formation of a tertiary amine.- Use a slight excess of the this compound relative to the other reactant.
Bis-amination: If reacting with a dicarbonyl compound, or if the product can react further, bis-amination can occur. In the context of this compound itself, self-condensation is less likely but possible under certain conditions. A more relevant side reaction is the formation of a bis-aminated product if the aldehyde partner has another reactive site.- Carefully control the stoichiometry, often using the carbonyl compound as the limiting reagent.[5]
Starting Material Quality Purity of this compound: The starting material may be of poor quality or may have degraded. This compound is often supplied as a hydrochloride salt, which requires neutralization prior to or in situ during the reaction.- Ensure the use of high-purity this compound or its hydrochloride salt. - If using the hydrochloride salt, add a suitable base (e.g., triethylamine or sodium bicarbonate) to liberate the free amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination of this compound?

A1: The optimal pH for the formation of the imine intermediate is typically in the mildly acidic range of 4 to 5.[6] At this pH, the carbonyl group is sufficiently protonated to enhance its electrophilicity, while the amine remains largely unprotonated and nucleophilic.

Q2: Which reducing agent is best for the reductive amination of this compound?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough to not significantly reduce the ketone functionality of this compound but is highly effective at reducing the intermediate iminium ion.[3][5] Sodium cyanoborohydride (NaBH₃CN) is another good option, particularly because its reducing capability is pH-dependent, being more selective for imines at neutral to slightly acidic pH.[3][4]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods will allow you to track the consumption of the starting materials and the formation of the desired product and any side products.

Q4: What are the most common side products to expect?

A4: The most common side products are the alcohol resulting from the reduction of the ketone (4-aminocyclohexanol) if a strong reducing agent is used, and over-alkylation products where the product amine reacts further.[5] If using 1,4-cyclohexanedione as a starting material to synthesize a precursor, a bis-aminated product is a common impurity.[5]

Experimental Protocols

General Protocol for the Reductive Amination of this compound Hydrochloride with an Aldehyde

This protocol provides a general procedure that can be adapted for various aldehydes.

Materials:

  • This compound hydrochloride

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 equivalent) in DCE or DCM, add the aldehyde (1.0-1.2 equivalents).

  • Add a suitable non-nucleophilic base such as triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in the reaction solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting low conversion and the general mechanism of reductive amination.

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions start Low Conversion Observed check_imine Check Imine Formation (TLC, LC-MS) start->check_imine check_reductant Evaluate Reducing Agent start->check_reductant check_side_reactions Analyze for Side Products (LC-MS, NMR) start->check_side_reactions check_starting_material Verify Starting Material Quality start->check_starting_material optimize_ph Optimize pH (4-5) check_imine->optimize_ph Imine not forming dehydrate Use Anhydrous Conditions/ Dehydrating Agent check_imine->dehydrate Equilibrium favors reactants change_reductant Switch to Milder Reductant (e.g., NaBH(OAc)₃) check_reductant->change_reductant Ketone reduction observed fresh_reductant Use Fresh Reducing Agent check_reductant->fresh_reductant No reaction adjust_stoichiometry Adjust Stoichiometry check_side_reactions->adjust_stoichiometry Over-alkylation/ Bis-amination purify_sm Purify/Verify Starting Material check_starting_material->purify_sm optimize_ph->check_imine dehydrate->check_imine change_reductant->check_reductant fresh_reductant->check_reductant adjust_stoichiometry->check_side_reactions purify_sm->check_starting_material

Caption: Troubleshooting workflow for low conversion.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone This compound hemiaminal Hemiaminal ketone->hemiaminal amine R-CHO (Aldehyde) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product N-Substituted This compound iminium->product + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

References

Technical Support Center: Alternative Reducing Agents for 4-Aminocyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 4-aminocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals seeking alternatives to standard sodium borohydride reductions. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when using alternative reducing agents for the conversion of this compound to 4-aminocyclohexanol.

Issue 1: Low or No Conversion during Catalytic Hydrogenation

  • Question: I am attempting a catalytic hydrogenation of this compound using Raney Nickel (or another metal catalyst), but I am observing low to no conversion of my starting material. What are the possible causes and solutions?

  • Answer:

    • Catalyst Activity: The catalyst may be old or deactivated. Use a fresh batch of catalyst for the reaction. For palladium-based catalysts, Pearlmann's catalyst (Pd(OH)₂/C) is often more active than Pd/C.

    • Catalyst Poisoning: The starting material or solvent may contain impurities that are poisoning the catalyst. Amines themselves can sometimes inhibit catalyst activity. Ensure the purity of your this compound and use high-purity solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help.

    • Insufficient Hydrogen Pressure: For low-pressure setups (e.g., balloon hydrogenation), ensure there are no leaks and that the hydrogen supply is adequate. For high-pressure hydrogenations, verify the pressure readings on your apparatus.

    • Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are generally effective. In some cases, adding a small amount of acetic acid can improve the reaction by protonating the amine, which can reduce its inhibitory effect on the catalyst.

Issue 2: Poor Diastereoselectivity with Bulky Hydride Reagents

  • Question: I am using L-Selectride to achieve a high cis to trans ratio of 4-aminocyclohexanol, but my results show a nearly 1:1 mixture of diastereomers. What could be going wrong?

  • Answer:

    • Reaction Temperature: The stereoselectivity of bulky hydride reagents is highly temperature-dependent. The reaction should be carried out at low temperatures, typically -78 °C, to maximize steric control. Allowing the reaction to warm prematurely can lead to a loss of selectivity.

    • Reagent Quality: L-Selectride is moisture-sensitive. Use of a partially hydrolyzed reagent can lead to less selective reductions. Ensure you are using a fresh, anhydrous solution of L-Selectride.

    • N-Protection: The free amine in this compound can coordinate with the lithium cation of L-Selectride, potentially altering the transition state and reducing the expected diastereoselectivity. Protecting the amine group (e.g., as a Boc-carbamate) before the reduction can lead to more predictable and higher diastereoselectivity.

    • Quenching Procedure: The method of quenching the reaction can sometimes affect the final product ratio, although this is less common. A careful and controlled quench at low temperature is recommended.

Issue 3: Slow or Incomplete Meerwein-Ponndorf-Verley (MPV) Reduction

  • Question: My MPV reduction of this compound using aluminum isopropoxide is very slow and does not go to completion. How can I improve this?

  • Answer:

    • Catalyst Loading: Commercial aluminum isopropoxide can have variable activity due to aggregation. Higher catalyst loadings (even stoichiometric amounts) may be necessary.[1] Alternatively, preparing the aluminum isopropoxide in situ can lead to a more active catalyst.[1]

    • Removal of Acetone: The MPV reduction is a reversible equilibrium. The acetone generated as a byproduct must be removed to drive the reaction to completion. This is typically achieved by distillation. Ensure your reaction setup allows for the efficient removal of acetone.

    • Choice of Hydride Donor: While isopropanol is the most common hydride donor, other secondary alcohols can be used. The choice of alcohol can influence the reaction rate and equilibrium position.

    • Side Reactions: Aldehydes and some ketones can undergo side reactions like aldol condensations under the basic conditions of the MPV reduction.[1] While this compound is not prone to aldol reactions with itself, it is important to ensure the purity of the starting material.

Issue 4: Low Yields in Enzymatic Reductions

  • Question: I am using a keto reductase (KRED) for the asymmetric reduction of this compound, but the yield of the corresponding amino alcohol is low. What are the key factors to consider?

  • Answer:

    • Cofactor Regeneration: Most KREDs require a nicotinamide cofactor (NADH or NADPH) for activity. As these cofactors are expensive, a cofactor regeneration system is essential for preparative-scale reactions.[2] Common systems include using a sacrificial alcohol like isopropanol with the KRED itself (if it has dual activity) or adding a second enzyme like glucose dehydrogenase (GDH) with glucose.[3]

    • Enzyme Inhibition: The substrate or product may inhibit the enzyme at higher concentrations. Running the reaction at a lower substrate concentration or using a fed-batch approach can mitigate this issue.

    • pH and Temperature: Like all enzymes, KREDs have optimal pH and temperature ranges for activity. Ensure that the reaction buffer and temperature are optimized for the specific KRED you are using.

    • Solvent Tolerance: While many enzymatic reactions are performed in aqueous buffers, organic co-solvents are often needed to dissolve hydrophobic substrates. The chosen co-solvent and its concentration must be compatible with the enzyme to avoid denaturation and loss of activity.

Frequently Asked Questions (FAQs)

Catalytic Hydrogenation

  • Q1: What is a suitable catalyst and solvent for the hydrogenation of this compound?

    • A1: Raney Nickel in a protic solvent like methanol or ethanol is a common choice.[4] Other effective catalysts include rhodium on alumina and ruthenium-based catalysts.[5][6] The addition of ammonia can sometimes suppress the formation of secondary amine byproducts.

  • Q2: How can I control the diastereoselectivity of the catalytic hydrogenation?

    • A2: The diastereoselectivity of catalytic hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. Generally, hydrogenation of 4-substituted cyclohexanones over platinum or palladium catalysts tends to favor the formation of the cis isomer, while rhodium or iridium catalysts can favor the trans isomer. The exact ratio will depend on the specific substrate and conditions.

Bulky Hydride Reagents

  • Q3: What is the expected diastereomeric ratio when using L-Selectride to reduce a 4-substituted cyclohexanone?

    • A3: L-Selectride is a sterically hindered reducing agent that preferentially attacks the carbonyl group from the less hindered face.[7] For a 4-substituted cyclohexanone, this typically leads to the formation of the cis-alcohol as the major product.[7] High diastereomeric ratios (e.g., >98:2 cis:trans) can often be achieved.[7]

  • Q4: Are there any safety precautions I should take when working with L-Selectride?

    • A4: Yes, L-Selectride is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen).[8] It reacts violently with water. Always use anhydrous solvents and proper air-sensitive techniques.

Meerwein-Ponndorf-Verley (MPV) Reduction

  • Q5: Can the MPV reduction be used if my molecule contains other reducible functional groups?

    • A5: A significant advantage of the MPV reduction is its high chemoselectivity.[9] It will typically reduce aldehydes and ketones without affecting other potentially reducible groups like alkenes, alkynes, nitro groups, or esters.[9]

  • Q6: What is the work-up procedure for an MPV reduction?

    • A6: The reaction is typically quenched by the addition of water or dilute acid to hydrolyze the aluminum alkoxide species. The resulting aluminum salts are often gelatinous and can be difficult to filter. Adding a chelating agent like Rochelle's salt (sodium potassium tartrate) can help to break up the emulsion and facilitate the separation of the organic and aqueous layers.

Enzymatic Reduction

  • Q7: What are the main advantages of using an enzymatic reduction?

    • A7: Enzymatic reductions offer several advantages, including high stereoselectivity (often producing a single enantiomer or diastereomer), mild reaction conditions (aqueous media, room temperature, neutral pH), and high chemoselectivity.[10]

  • Q8: How do I choose the right keto reductase for my reaction?

    • A8: There is a wide variety of commercially available keto reductases with different substrate specificities and stereoselectivities. It is often necessary to screen a panel of enzymes to find one that provides good conversion and the desired stereochemical outcome for a new substrate.

Data Presentation

Reducing Agent/MethodTypical Yield (%)Diastereomeric Ratio (cis:trans)Key Experimental Conditions
Catalytic Hydrogenation (Raney Ni) >90Variable, often favors cisH₂ (1-50 atm), MeOH or EtOH, room temp. to 50 °C
Catalytic Hydrogenation (Ru/C) HighVariableH₂ pressure, solvent, and temperature dependent
L-Selectride >95>98:2Anhydrous THF, -78 °C
Meerwein-Ponndorf-Verley (MPV) 70-90Governed by thermodynamic equilibriumAl(Oi-Pr)₃, isopropanol, reflux with acetone removal
Enzymatic (Keto Reductase) >90Often >99:1 (highly selective)Aqueous buffer, cofactor regeneration system, room temp.
Dissolving Metal (Na/NH₃) VariableGenerally favors the more stable trans isomerLiquid ammonia, -78 °C to -33 °C

Experimental Protocols

1. Reduction of N-Boc-4-aminocyclohexanone with L-Selectride

This protocol is adapted for an N-protected aminocyclohexanone to improve diastereoselectivity.

  • Procedure:

    • To a solution of N-Boc-4-aminocyclohexanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add L-Selectride (1.0 M solution in THF, 1.2 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the cis-N-Boc-4-aminocyclohexanol.

2. Meerwein-Ponndorf-Verley (MPV) Reduction of this compound

  • Procedure:

    • In a flask equipped with a distillation head, combine this compound (1.0 equiv), aluminum isopropoxide (1.0-1.2 equiv), and a large excess of anhydrous isopropanol.

    • Heat the mixture to reflux.

    • Slowly distill off the acetone-isopropanol azeotrope to drive the reaction to completion. Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and quench by the addition of 2M aqueous hydrochloric acid.

    • Filter the mixture to remove the aluminum salts.

    • Basify the filtrate with aqueous sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-aminocyclohexanol.

Visualizations

experimental_workflow cluster_l_selectride L-Selectride Reduction Workflow start_l Dissolve N-Boc-4-aminocyclohexanone in anhydrous THF cool_l Cool to -78 °C start_l->cool_l add_l Add L-Selectride dropwise cool_l->add_l react_l Stir for 2-4 hours at -78 °C add_l->react_l quench_l Quench with H₂O, NaOH, H₂O₂ react_l->quench_l workup_l Aqueous workup and extraction quench_l->workup_l purify_l Purify by column chromatography workup_l->purify_l product_l cis-N-Boc-4-aminocyclohexanol purify_l->product_l

Caption: Workflow for the L-Selectride reduction of N-Boc-4-aminocyclohexanone.

mpv_workflow cluster_mpv MPV Reduction Workflow start_mpv Combine this compound, Al(O-i-Pr)₃, and isopropanol reflux_mpv Heat to reflux start_mpv->reflux_mpv distill_mpv Distill off acetone reflux_mpv->distill_mpv monitor_mpv Monitor reaction completion distill_mpv->monitor_mpv quench_mpv Quench with aqueous HCl monitor_mpv->quench_mpv filter_mpv Filter aluminum salts quench_mpv->filter_mpv workup_mpv Basify and extract product filter_mpv->workup_mpv product_mpv 4-Aminocyclohexanol workup_mpv->product_mpv

Caption: Workflow for the Meerwein-Ponndorf-Verley reduction of this compound.

Caption: Relationship between reducing agents and primary outcomes.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-Aminocyclohexanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for elucidating the structural details of organic molecules. This guide provides a comparative analysis of the ¹H NMR spectra of 4-aminocyclohexanone and its derivatives, offering valuable insights for compound characterization and quality control.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra. The following is a general methodology for the analysis of this compound and its derivatives.

Sample Preparation:

  • Dissolution: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift resolution. For the hydrochloride salt of this compound, D₂O is a suitable solvent.

  • Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

  • Filtration: The solution is filtered through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

¹H NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Number of Scans: 8 to 16 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans to ensure full relaxation of the protons.

    • Spectral Width: A spectral width of approximately 12 ppm is typically used.

The following diagram illustrates the general workflow for ¹H NMR analysis:

G General Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample add_std Add Internal Standard dissolve->add_std filter Filter into NMR Tube add_std->filter setup Instrument Setup filter->setup acquire Acquire Spectrum setup->acquire process Process Raw Data acquire->process analyze Analyze Spectrum process->analyze report report analyze->report Generate Report

A flowchart depicting the general experimental workflow for ¹H NMR analysis.

¹H NMR Data Comparison

The chemical environment of each proton in a molecule determines its chemical shift in the ¹H NMR spectrum. The electron-withdrawing carbonyl group and the amino group in this compound and its derivatives significantly influence the chemical shifts of the neighboring protons.

The following table summarizes the ¹H NMR spectral data for this compound hydrochloride and a selection of its derivatives.

CompoundSolventChemical Shift (δ) ppm, Multiplicity, J (Hz), Integration
This compound hydrochloride D₂O~3.5 (m, 1H, CH-N) , ~2.8 (m, 2H, CH₂C=O) , ~2.4 (m, 2H, CH₂C=O) , ~2.2 (m, 2H, CH₂CH-N) , ~1.8 (m, 2H, CH₂CH-N)
N-(4-oxocyclohexyl)acetamide CDCl₃~5.8 (br s, 1H, NH) , ~4.1 (m, 1H, CH-N) , ~2.5 (m, 4H, CH₂C=O) , ~2.2 (m, 4H, CH₂CH-N) , ~2.0 (s, 3H, COCH₃)
Benzyl (4-oxocyclohexyl)carbamate CDCl₃~7.3 (m, 5H, Ar-H) , ~5.1 (s, 2H, OCH₂Ph) , ~4.8 (br s, 1H, NH) , ~3.8 (m, 1H, CH-N) , ~2.5 (m, 4H, CH₂C=O) , ~2.2 (m, 2H, CH₂CH-N) , ~1.7 (m, 2H, CH₂CH-N)

Analysis of Spectral Data:

  • This compound hydrochloride: In D₂O, the amine protons are exchanged with deuterium and are therefore not observed. The proton on the carbon bearing the amino group (CH-N) appears as a multiplet around 3.5 ppm. The protons adjacent to the carbonyl group (CH₂C=O) are deshielded and appear as multiplets around 2.8 and 2.4 ppm. The remaining methylene protons appear as multiplets at higher fields.

  • N-(4-oxocyclohexyl)acetamide: The acylation of the amino group leads to a downfield shift of the CH-N proton to around 4.1 ppm due to the electron-withdrawing effect of the acetyl group. A characteristic singlet for the acetyl methyl protons appears at approximately 2.0 ppm. The amide proton (NH) is observed as a broad singlet around 5.8 ppm.

  • Benzyl (4-oxocyclohexyl)carbamate: The introduction of the benzyloxycarbonyl (Cbz) protecting group results in signals in the aromatic region (~7.3 ppm) corresponding to the phenyl protons and a singlet for the benzylic protons (~5.1 ppm). The CH-N proton is shifted to around 3.8 ppm, and the amide proton is observed around 4.8 ppm.

Logical Relationships in Spectral Interpretation

The interpretation of ¹H NMR spectra involves a logical process of correlating the observed signals with the molecular structure. This can be visualized as a decision-making pathway.

G Logical Flow for ¹H NMR Spectral Interpretation start Obtain ¹H NMR Spectrum chem_shift Analyze Chemical Shifts (δ) start->chem_shift integration Analyze Integration Values start->integration multiplicity Analyze Multiplicity (Splitting Pattern) start->multiplicity structure Propose Structure chem_shift->structure Identifies proton environment integration->structure Determines proton ratio coupling Analyze Coupling Constants (J) multiplicity->coupling Indicates neighboring protons coupling->structure Confirms connectivity and stereochemistry

A diagram illustrating the logical steps in interpreting a ¹H NMR spectrum.

This guide provides a foundational understanding of the ¹H NMR analysis of this compound and its derivatives. By following standardized experimental protocols and applying a systematic approach to spectral interpretation, researchers can confidently characterize these important chemical entities.

Interpreting the Mass Spectrum of 4-Aminocyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of small molecules is paramount. Mass spectrometry is a cornerstone technique in this endeavor, and a thorough understanding of fragmentation patterns is crucial for confident identification. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrum of 4-aminocyclohexanone with its structural isomers, 2-aminocyclohexanone and 3-aminocyclohexanone. By examining the characteristic fragmentation pathways, this guide offers a framework for distinguishing between these closely related compounds.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its isomers are dictated by the interplay between the ketone and amine functional groups on the cyclohexyl ring. The position of the amino group significantly influences the fragmentation pathways, leading to unique spectral fingerprints. The molecular ion (M+) for all three isomers is expected at a mass-to-charge ratio (m/z) of 113, corresponding to the molecular formula C₆H₁₁NO.

Table 1: Predicted Major Fragments for Aminocyclohexanone Isomers

m/z ValueProposed Fragment StructureThis compound2-Aminocyclohexanone3-Aminocyclohexanone
113 [M]⁺
96 [M - NH₃]⁺
85 [M - C₂H₄]⁺ (from McLafferty-type rearrangement)
84 [M - NH₂CH]⁺
70 [M - HNCO]⁺
69 [C₅H₉]⁺
57 [C₃H₅O]⁺ or [C₄H₉]⁺
56 Imine fragment [C₃H₆N]⁺
43 [C₂H₅N]⁺ or [C₃H₇]⁺
30 [CH₄N]⁺

Deciphering the Fragmentation Pathways

The fragmentation of aminocyclohexanones is primarily initiated by the ionization of a non-bonding electron from either the oxygen of the carbonyl group or the nitrogen of the amino group. The subsequent fragmentation is driven by the relative stability of the resulting radical cations and neutral losses.

This compound:

The primary fragmentation of this compound is predicted to involve two main pathways. The first is the loss of ammonia (NH₃) via a hydrogen rearrangement, leading to a fragment at m/z 96. The second major pathway involves a retro-Diels-Alder-type cleavage of the cyclohexanone ring, which can result in various charged fragments, with a prominent ion expected at m/z 70 due to the loss of neutral HNCO.

M This compound (m/z 113) F96 [M - NH₃]⁺ (m/z 96) M->F96 - NH₃ F70 [M - HNCO]⁺ (m/z 70) M->F70 - HNCO (retro-Diels-Alder)

Predicted fragmentation of this compound.
2-Aminocyclohexanone:

Due to the α-position of the amino group relative to the carbonyl, 2-aminocyclohexanone is expected to undergo a prominent α-cleavage. This involves the cleavage of the C1-C2 bond or the C1-C6 bond. Cleavage between C1 and C2 can lead to the loss of a CH₂=NH₂ radical, resulting in a fragment at m/z 84. Another characteristic fragmentation is the formation of an imine fragment at m/z 56 and the base peak is often observed at m/z 30 ([CH₂NH₂]⁺).

M 2-Aminocyclohexanone (m/z 113) F84 [M - CH₃N]⁺ (m/z 84) M->F84 α-cleavage F56 Imine fragment (m/z 56) M->F56 Ring opening F30 [CH₄N]⁺ (m/z 30) F56->F30 Further fragmentation

Predicted fragmentation of 2-Aminocyclohexanone.
3-Aminocyclohexanone:

The fragmentation of 3-aminocyclohexanone is likely to be influenced by McLafferty-type rearrangements, which are common in ketones with available γ-hydrogens. This could lead to the loss of a neutral ethene molecule (C₂H₄), resulting in a fragment at m/z 85. Additionally, cleavage of the C-C bond adjacent to the nitrogen can occur.

M 3-Aminocyclohexanone (m/z 113) F85 [M - C₂H₄]⁺ (m/z 85) M->F85 McLafferty rearrangement F69 [C₅H₉]⁺ (m/z 69) M->F69 Ring cleavage

Predicted fragmentation of 3-Aminocyclohexanone.

Experimental Protocols

Acquiring high-quality mass spectra is critical for accurate interpretation. The following is a general protocol for the analysis of aminocyclohexanones using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of these compounds, derivatization is often recommended to improve volatility and chromatographic peak shape.

1. Sample Preparation and Derivatization:

  • Dissolution: Dissolve approximately 1 mg of the aminocyclohexanone isomer in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Derivatization (Optional but Recommended): To enhance volatility, derivatize the sample using a suitable agent. A common method is silylation:

    • To the 1 mL sample solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-300.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted patterns and reference spectra (if available) to identify the specific isomer.

This guide provides a foundational understanding of the expected mass spectral fragmentation of this compound and its isomers. By combining this predictive information with careful experimental work, researchers can confidently identify these compounds in their analytical workflows.

A Comparative Guide to the FT-IR Characterization of 4-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy characterization of 4-aminocyclohexanone. By comparing its expected spectral features with those of its structural analogs, cyclohexanone and cyclohexylamine, this document offers a clear framework for identifying and verifying this important bifunctional molecule.

Introduction to FT-IR Analysis

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. For a molecule like this compound, which contains both a ketone (C=O) and a primary amine (-NH₂), FT-IR spectroscopy is an indispensable tool for structural confirmation. The presence, position, and shape of absorption bands reveal the key chemical features, distinguishing it from its monofunctional counterparts.

Comparative FT-IR Data of this compound and Analogs

The FT-IR spectrum of this compound is defined by the vibrational modes of its primary amine and cyclic ketone functionalities. To highlight these unique characteristics, the table below compares the expected absorption frequencies for this compound with experimental data for cyclohexanone and cyclohexylamine.

Functional GroupVibrational ModeExpected Range (cm⁻¹)This compound (Inferred, cm⁻¹)Cyclohexanone (Experimental, cm⁻¹)Cyclohexylamine (Experimental, cm⁻¹)
Primary Amine N-H Stretch3500 - 3300~3450 & ~3350 (two bands)N/ATwo bands observed[1][2]
Cyclic Ketone C=O Stretch1725 - 1705~17151710 - 1715[3][4][5][6]N/A
Alkane C-H Stretch3000 - 2850~2960 - 2850~2960 - 2850~2930 - 2850
Amine N-H Bend (Scissoring)1650 - 1580~1620N/A1619[7]
Alkane CH₂ Bend (Scissoring)1485 - 1445~14501450[6]~1450
Amine C-N Stretch1250 - 1020~1200N/A1143[7]

Analysis of Spectral Data:

  • This compound: The key distinguishing features are the simultaneous presence of a strong, sharp absorption band around 1715 cm⁻¹ for the six-membered ring ketone and a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine's symmetric and asymmetric N-H stretching.[1][2][4] An N-H bending vibration is also expected around 1620 cm⁻¹.[7]

  • Cyclohexanone: This spectrum is dominated by a very strong and sharp C=O stretching peak around 1715 cm⁻¹.[3][5] The absence of significant absorption bands above 3000 cm⁻¹ (other than C-H stretches) confirms the lack of amine or hydroxyl groups.[6]

  • Cyclohexylamine: The spectrum for this compound lacks the strong ketone peak. Instead, it is characterized by two distinct N-H stretching bands around 3450 cm⁻¹ and 3350 cm⁻¹, confirming the presence of a primary amine group.[1][2][8]

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used FT-IR sampling technique that is ideal for analyzing solid or liquid samples with minimal preparation.

Objective: To obtain a high-quality FT-IR spectrum of a solid sample (e.g., this compound).

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Solid sample (a few milligrams).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes (e.g., Kimwipes).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. If necessary, wipe it gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Lower the ATR press arm to ensure nothing is on the crystal.

    • Acquire a background spectrum. This scan measures the ambient environment (air, CO₂) and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR press arm.

    • Place a small amount (1-3 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Too little pressure will result in a weak signal, while excessive force can damage the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will scan the sample over a specified range (typically 4000–650 cm⁻¹) for a set number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • If necessary, apply a baseline correction to the spectrum.

    • After analysis, raise the press arm, remove the sample, and clean the crystal surface thoroughly with a solvent-dampened wipe.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for characterizing a chemical sample using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample Sample Acquisition Clean Clean ATR Crystal Background Acquire Background Spectrum Load Load Sample onto ATR Crystal Background->Load Acquire Acquire Sample Spectrum Load->Acquire Process Process Data (Baseline Correction) Acquire->Process Identify Identify Functional Groups Process->Identify Compare Compare with Reference Spectra Identify->Compare

Caption: Logical workflow for sample analysis using ATR-FT-IR spectroscopy.

References

4-Aminocyclohexanone vs other cyclic ketones in multicomponent reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multicomponent reactions (MCRs), the choice of carbonyl component plays a pivotal role in determining the efficiency, stereoselectivity, and structural diversity of the resulting products. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular scaffolds, particularly spirocyclic systems, the selection of an appropriate cyclic ketone is a critical consideration. This guide provides an objective comparison of 4-aminocyclohexanone with other common cyclic ketones, such as cyclohexanone and cyclopentanone, in the context of widely utilized MCRs like the Ugi and Passerini reactions. The comparison is supported by experimental data on reaction yields and diastereoselectivity, along with detailed experimental protocols.

Performance in Multicomponent Reactions: A Comparative Analysis

The utility of this compound in MCRs stems from its bifunctional nature, possessing both a ketone and an amino group. This allows for its participation in reactions in two distinct ways: either through the ketone functionality directly, or by utilizing the amino group as one of the reacting components, often after protection. This versatility can lead to the formation of unique spirocyclic structures with embedded functionalities that are highly sought after in medicinal chemistry.

However, direct comparative studies detailing the performance of this compound against other cyclic ketones under identical MCR conditions are scarce in the scientific literature. To provide a meaningful comparison, this guide collates data from various studies where these ketones have been employed in similar reaction setups.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides. When cyclic ketones are used, this reaction provides a powerful route to spirocyclic peptidomimetics.

KetoneAmineCarboxylic AcidIsocyanideSolventYield (%)Diastereomeric Ratio (d.r.)Reference
CyclohexanoneBenzylamineAcetic AcidBenzyl isocyanideMethanol85Not Reported[1]
CyclopentanoneBenzylamineAcetic AcidBenzyl isocyanideMethanolHigh (not specified)Not Reported[1]
N-Boc-4-aminocyclohexanone(Used as amine)Benzoic Acidtert-Butyl isocyanideMethanol70 (for a spiro-diketopiperazine precursor)Not Reported[2]

Observations:

  • Cyclohexanone and cyclopentanone are known to proceed in high yields in the Ugi reaction.[1]

  • N-Boc-protected this compound, where the amino group participates as the amine component, has been successfully employed in Ugi reactions to generate precursors for complex heterocyclic systems like spiro-diketopiperazines, albeit with moderate to good yields.[2]

  • The presence of the amino group in this compound introduces a key functional handle for further molecular diversification, a significant advantage over simple cyclic ketones.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another fundamental MCR that involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form α-acyloxy amides. The use of cyclic ketones in this reaction leads to the formation of spirocyclic α-acyloxy amides.

KetoneCarboxylic AcidIsocyanideSolventYield (%)Diastereomeric Ratio (d.r.)Reference
CyclohexanoneAcetic AcidBenzyl isocyanideDichloromethane75Not Reported[3]
CyclopentanoneAcetic AcidBenzyl isocyanideDichloromethaneNot specifically reported, but generally lower than aldehydesNot Reported[4]
4-Oxocyclohexyl-1-carboxylic acid(Used as keto-acid)Benzyl isocyanideDichloromethane65 (for a bicyclic lactone)Not Reported[5]

Observations:

  • Ketones are generally less reactive than aldehydes in the Passerini reaction, often resulting in lower yields.[4]

  • Cyclohexanone has been shown to provide good yields in the Passerini reaction.[3]

  • The bifunctional nature of a 4-oxocyclohexyl carboxylic acid (a derivative of this compound) can be exploited in an intramolecular Passerini reaction to form bicyclic lactones, showcasing the potential for rapid complexity generation.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Ugi and Passerini reactions employing cyclic ketones.

General Experimental Protocol for the Ugi Four-Component Reaction with Cyclohexanone

This protocol is a generalized procedure based on established methods for the Ugi reaction.[6]

Materials:

  • Cyclohexanone (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.0 mmol, 1.0 equiv)

  • Acetic acid (1.0 mmol, 1.0 equiv)

  • Benzyl isocyanide (1.0 mmol, 1.0 equiv)

  • Methanol (2 mL)

Procedure:

  • To a stirred solution of cyclohexanone (1.0 mmol) and benzylamine (1.0 mmol) in methanol (2 mL) at room temperature, add acetic acid (1.0 mmol).

  • Stir the mixture for 10 minutes.

  • Add benzyl isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α-acylamino amide.

General Experimental Protocol for the Passerini Three-Component Reaction with Cyclohexanone

This protocol is a generalized procedure based on established methods for the Passerini reaction.[7][8]

Materials:

  • Cyclohexanone (1.0 mmol, 1.0 equiv)

  • Acetic acid (1.0 mmol, 1.0 equiv)

  • Benzyl isocyanide (1.0 mmol, 1.0 equiv)

  • Dichloromethane (2 mL)

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and acetic acid (1.0 mmol) in dichloromethane (2 mL) at room temperature, add benzyl isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired α-acyloxy amide.

Signaling Pathways and Reaction Mechanisms

The underlying mechanisms of the Ugi and Passerini reactions are well-established and proceed through a series of equilibria. The key steps are outlined below.

Ugi Reaction Mechanism

The Ugi reaction is believed to proceed through the initial formation of an iminium ion from the condensation of the ketone and amine. This is followed by the nucleophilic addition of the isocyanide to the iminium ion to form a nitrilium ion intermediate. The carboxylate then traps this intermediate, and a subsequent Mumm rearrangement leads to the final α-acylamino amide product.[6]

Ugi_Reaction_Mechanism Ketone Cyclic Ketone Iminium Iminium Ion Ketone->Iminium + Amine, - H2O Amine Amine Amine->Iminium Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrilium Adduct Intermediate Adduct Nitrilium->Adduct + Carboxylate Carboxylate Carboxylic Acid Carboxylate->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Ugi four-component reaction mechanism.

Passerini Reaction Mechanism

The Passerini reaction is thought to proceed via a concerted or stepwise pathway. In the concerted mechanism, the ketone, carboxylic acid, and isocyanide form a cyclic transition state. Alternatively, in a stepwise mechanism, the carboxylic acid protonates the ketone, which is then attacked by the isocyanide to form a nitrilium ion. This is subsequently trapped by the carboxylate, followed by an acyl transfer to give the final product.[7]

Passerini_Reaction_Mechanism cluster_step1 Step 1: Nitrilium Ion Formation cluster_step2 Step 2: Trapping and Rearrangement Ketone Cyclic Ketone Nitrilium Nitrilium Ion Intermediate Ketone->Nitrilium + H+ CarboxylicAcid Carboxylic Acid CarboxylicAcid->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Adduct Intermediate Adduct Nitrilium->Adduct + Carboxylate Product α-Acyloxy Amide Adduct->Product Acyl Transfer

Caption: Passerini three-component reaction mechanism.

Conclusion

While direct comparative data is limited, the available literature suggests that this compound is a valuable and versatile building block in multicomponent reactions. Its performance in terms of yield is comparable to that of other simple cyclic ketones like cyclohexanone and cyclopentanone. The key advantage of this compound lies in the inherent amino functionality, which provides a strategic point for post-MCR modifications, enabling the synthesis of diverse and complex spirocyclic scaffolds of high interest in drug discovery and development. The choice of ketone will ultimately depend on the specific synthetic target and the desired downstream functionalization strategies. Researchers are encouraged to consider the unique advantages offered by the bifunctionality of this compound when designing novel MCR-based synthetic routes.

References

Comparative Guide to HPLC-Based Purity Validation of 4-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-aminocyclohexanone. Given its chemical properties—high polarity and the absence of a significant UV chromophore—this compound presents unique analytical challenges.[1] This document outlines and compares a primary HPLC-based method with a common alternative, providing detailed experimental protocols and performance data to aid in method selection and implementation.

Introduction to the Analytical Challenge

This compound is a valuable bifunctional building block in pharmaceutical synthesis.[2][3] Its purity is critical for downstream applications. However, its high polarity makes it difficult to retain on traditional reversed-phase (RP) HPLC columns, and its lack of a UV-absorbing structure precludes the use of standard UV detectors, the workhorse of most QC labs.[1][4] Therefore, alternative HPLC strategies are required for accurate purity assessment. This guide focuses on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector and compares it with a Gas Chromatography-Mass Spectrometry (GC-MS) method that employs derivatization.

Method 1: HILIC with Charged Aerosol Detection (CAD)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for retaining and separating highly polar compounds.[5][6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[7] For detection, a Charged Aerosol Detector (CAD) is an excellent choice as it is a universal detector that does not require the analyte to have a chromophore.[4][8] The CAD nebulizes the column eluent, evaporates the mobile phase, and imparts a charge on the resulting analyte particles, which is then measured by an electrometer.[9]

Experimental Protocol: HILIC-CAD

Objective: To separate this compound from its potential polar and non-polar impurities and quantify its purity.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column thermostat.

    • Charged Aerosol Detector (e.g., Thermo Scientific Vanquish).

  • Chromatographic Conditions:

    • Column: A HILIC column, such as one with a bare silica or zwitterionic stationary phase (e.g., Atlantis HILIC Silica, 4.6 x 150 mm, 3 µm).[10]

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C.

    • Gas: Nitrogen, pressure as per manufacturer recommendation.

    • Data Collection Rate: 10 Hz.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a mixture of 80:20 (v/v) Acetonitrile:Water.

    • Sample Solution: Prepare the this compound sample to be tested at the same concentration and in the same diluent as the standard solution.

Performance Data: HILIC-CAD

The following table summarizes the expected performance characteristics of a validated HILIC-CAD method for this compound.

Performance MetricExpected Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)~5 ng on-column
Limit of Quantitation (LOQ)~15 ng on-column
Precision (%RSD)< 2.0%
Analysis Time~15 minutes

Note: Data is representative and may vary based on specific instrumentation and column choice.

HILIC-CAD Experimental Workflow

The following diagram illustrates the key steps in the purity analysis of this compound using the HILIC-CAD method.

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh this compound (Sample and Standard) prep2 Dissolve in 80:20 ACN:Water to 1.0 mg/mL prep1->prep2 analysis1 Inject 5 µL onto HILIC Column prep2->analysis1 analysis2 Gradient Elution (ACN/Ammonium Formate) analysis1->analysis2 analysis3 CAD Detection (Nebulize, Dry, Charge, Measure) analysis2->analysis3 data1 Integrate Chromatographic Peaks analysis3->data1 data2 Calculate Purity by Area Percent Normalization data1->data2

HILIC-CAD experimental workflow diagram.

Method 2: GC-MS with Derivatization (Alternative)

Gas chromatography is a powerful alternative for analyzing volatile or semi-volatile compounds.[11] Since this compound has high polarity and is not readily volatile, a derivatization step is necessary to make it suitable for GC analysis.[11] This process involves reacting the analyte with a reagent to form a less polar and more volatile derivative. Trifluoroacetic anhydride (TFA) is a common derivatizing agent for amines. Subsequent analysis by Mass Spectrometry (MS) provides high sensitivity and selectivity.

Experimental Protocol: GC-MS

Objective: To quantify the purity of this compound after derivatization to increase volatility and enable GC separation.

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Spectrometer (e.g., single quadrupole).

  • Derivatization Procedure:

    • Dissolve 1 mg of this compound in 1 mL of Dichloromethane.

    • Add 100 µL of Trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of Ethyl Acetate for injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Performance Data: GC-MS with Derivatization

The following table summarizes the expected performance characteristics of a validated GC-MS method.

Performance MetricExpected Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)< 0.1 ng on-column
Limit of Quantitation (LOQ)~0.3 ng on-column
Precision (%RSD)< 5.0% (includes derivatization)
Analysis Time~20 minutes (plus derivatization time)

Note: Data is representative and may vary based on specific instrumentation and derivatization efficiency.

Comparative Summary and Method Selection

Both HILIC-CAD and derivatization-GC-MS are viable methods for the purity assessment of this compound. The choice between them depends on the specific laboratory context, available equipment, and analytical requirements.

FeatureHILIC-CADGC-MS with Derivatization
Sample Preparation Simple dissolutionMulti-step derivatization required
Detection Principle Universal (non-destructive)Mass-based (destructive, highly specific)
Sensitivity High (low ng)Very High (sub-ng)
Throughput HigherLower (due to sample prep)
Robustness Generally highDependent on derivatization consistency
Impurity Identification By retention timeHigh confidence via mass spectra

The following diagram provides a logical comparison to aid in method selection.

Comparison start Need to Validate This compound Purity q1 Is routine, high-throughput analysis required? start->q1 q2 Is identification of unknown impurities a primary goal? q1->q2 No hilic Choose HILIC-CAD - Simpler workflow - Higher throughput q1->hilic Yes gcms Choose GC-MS - Superior sensitivity - Structural info from MS q2->gcms Yes gcms_also Consider GC-MS for orthogonal validation or limit tests. q2->gcms_also No

Decision diagram for method selection.

Conclusion

For routine quality control and purity testing of this compound, the HILIC-CAD method offers a robust, straightforward, and high-throughput solution that avoids complex sample preparation. It provides reliable quantification for a universal range of non-volatile impurities.

The GC-MS method with derivatization , while more labor-intensive, provides superior sensitivity and the significant advantage of mass spectral data, which is invaluable for the structural elucidation of unknown impurities. It is an excellent choice for in-depth impurity profiling, method validation, or when the highest level of sensitivity is required.

References

X-ray Crystallography of Piperidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of various piperidin-4-one derivatives, structural analogs to 4-aminocyclohexanone. The data presented is compiled from peer-reviewed research and offers insights into the conformational analysis and supramolecular chemistry of these compounds, which are of significant interest in medicinal chemistry.

Piperidin-4-one derivatives are key heterocyclic scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1] Understanding their three-dimensional structure through X-ray crystallography is paramount for structure-based drug design and for elucidating structure-activity relationships. This guide summarizes the crystallographic data for a selection of substituted piperidin-4-one derivatives, providing a comparative analysis of their solid-state conformations and crystal packing.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a series of piperidin-4-one derivatives, offering a direct comparison of their unit cell dimensions, space groups, and crystal systems. This data is essential for understanding the solid-state properties and for further computational studies.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-oneC₁₈H₁₈ClNOTriclinicP-1------2[1]
3-Chloro-3-methyl-r-2,c-6-di-p-tolylpiperidin-4-oneC₂₀H₂₂ClNO---------[1]
3-Chloro-3-methyl-r-2,c-6-bis(4-chlorophenyl)piperidin-4-oneC₁₈H₁₆Cl₃NO---------[1]
1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-oneC₂₇H₃₃NO₈OrthorhombicPbca13.775(4)16.389(2)23.085(6)9090908[2][3]
1-Acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-oneC₂₂H₂₁Cl₂NO₂Monoclinic-10.2410(8)19.5070(11)10.9760(9)90112.567(2)904[4]
1-Acryloyl-3,5-bis(2,4-dichlorobenzylidene)piperidin-4-one hemihydrate2(C₂₂H₁₅Cl₄NO₂)·H₂OMonoclinic-27.0296(12)11.3031(5)18.9580(14)90133.807(2)904[5]
t-3-Ethyl-r-2,c-6-bis(2-furyl)piperidin-4-oneC₁₅H₁₇NO₃Monoclinic-5.1620(2)20.2855(9)12.9825(5)9091.128(3)904[6]
3-Chloro-r-2,c-6-bis(4-fluorophenyl)-3-methylpiperidin-4-oneC₁₈H₁₆ClF₂NOOrthorhombicPna2₁-11.7141(5)-909090-[7]

Conformational Analysis

The conformation of the piperidine ring is a critical determinant of the biological activity of these derivatives. In the solid state, the piperidine ring in these compounds predominantly adopts a chair or a distorted boat conformation.

For the series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones , the piperidine ring consistently adopts a chair conformation.[1] In the case of 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one , the piperidine ring is found in a twist boat conformation.[2][3] The 1-acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one also exhibits a boat conformation for the piperidinone ring.[4] In contrast, the piperidine ring of t-3-Ethyl-r-2,c-6-bis(2-furyl)piperidin-4-one adopts a chair conformation with the ethyl and furyl groups in equatorial orientations.[6] The piperidin-4-one ring in 1-acryloyl-3,5-bis(2,4-dichlorobenzylidene)piperidin-4-one hemihydrate is present in an envelope conformation.[5]

Experimental Protocols

The synthesis and crystallization of these piperidin-4-one derivatives typically involve multi-step procedures followed by slow evaporation or recrystallization from suitable solvents to obtain single crystals for X-ray diffraction analysis.

General Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

A series of 3-chloro-3-methyl-2,6-diarylpiperidine-4-ones were synthesized via a one-pot Mannich-type reaction. A mixture of ammonium acetate (0.1 mol), a substituted benzaldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) is heated in ethanol.[8] The resulting crude product is then subjected to purification and recrystallization to yield single crystals.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in a suitable solvent. For instance, crystals of 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one were obtained by slow evaporation from ethanol.[3] The 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives were recrystallized from absolute alcohol.[8]

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data is then processed, and the structure is solved and refined using specialized software packages. For example, the structure of 1-acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one was determined using a Bruker SMART APEXII CCD area-detector diffractometer.[4]

Visualizations

Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of piperidin-4-one derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Crystallographic Analysis A Starting Materials (Aldehyde, Ketone, Ammonium Acetate) B One-pot Reaction (e.g., Mannich Condensation) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Recrystallization/ Slow Evaporation D->E F Single Crystals E->F G X-ray Data Collection F->G H Structure Solution & Refinement G->H I Crystallographic Data (CIF file) H->I G cluster_substituents Substituent Effects cluster_conformation Resulting Conformation A Piperidin-4-one Core B Acyclic N-substituent (e.g., Acryloyl) A->B influences C Bulky 2,6-Aryl Groups A->C influences D 3,5-Substitution A->D influences F Boat/Twist Boat B->F E Chair C->E C->F D->F G Envelope D->G

References

A Comparative Guide to the Reaction Mechanisms of 4-Aminocyclohexanone Synthesis: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-aminocyclohexanone serves as a crucial building block for the synthesis of a wide array of pharmaceutical compounds. Understanding the underlying reaction mechanisms for its synthesis is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic routes. This guide provides a comparative analysis of common reaction pathways leading to this compound and its derivatives, supported by experimental data. Furthermore, it delves into how computational chemistry can be leveraged to elucidate the intricate details of these reaction mechanisms, offering a powerful tool for rational reaction design.

Comparison of Synthetic Pathways

Several synthetic strategies have been developed to produce this compound and its precursors. The choice of method often depends on the desired stereochemistry, the availability of starting materials, and the scalability of the reaction. Below is a comparison of some prominent methods.

Table 1: Comparison of Synthetic Routes to this compound and its Derivatives

Reaction Pathway Starting Material(s) Key Reagents Product Reported Yield Key Advantages Potential Limitations
Oxidation of 4-Aminocyclohexanol trans-4-Aminocyclohexanol hydrochloridePoly-guanidine, Boc anhydride, Bleach or Sodium chlorite4-N-Boc-aminocyclohexanoneNot specifiedSimple, one-pot procedureUse of oxidizing agents can lead to byproducts
Reduction of β-Enaminoketones 4,4-dimethyl-1,3-cyclohexanedione, BenzylamineSodium, THF/isopropyl alcoholcis- and trans-3-Aminocyclohexanols77% (diastereomeric mixture)Access to specific stereoisomersRequires multi-step synthesis of the enaminoketone
Biocatalytic Reductive Amination Cyclohexane-1,4-dioneKeto reductase (KRED), Amine transaminase (ATA)cis-4-AminocyclohexanolHigh yieldHigh stereoselectivity, environmentally benignRequires specific enzymes and optimization of conditions
Wittig Reaction of Protected this compound This compound(Dimethoxyphosphinyl)acetic acid methyl esterAlkyl 2-(trans/cis-4-aminocyclohexylidene)acetateNot specifiedC-C bond formation, useful for derivatizationRequires protection of the amino group

Computational Analysis of Reaction Mechanisms

While experimental data provides valuable information about reaction outcomes, computational analysis can offer a deeper understanding of the reaction mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) and transition state theory can be employed to map out the potential energy surface of a reaction, identifying intermediates, transition states, and the corresponding energy barriers.

Below is a proposed workflow for the computational investigation of a reaction mechanism, for instance, the oxidation of 4-aminocyclohexanol.

G cluster_0 Computational Workflow start Define Reactants and Products geom_opt Geometry Optimization of Reactants, Products, and Intermediates start->geom_opt ts_search Transition State Search geom_opt->ts_search irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc freq Frequency Analysis irc->freq thermo Thermochemical Analysis freq->thermo report Report Energy Profile and Mechanistic Insights thermo->report

Caption: A generalized workflow for the computational analysis of a reaction mechanism.

By applying such a workflow, one can construct a reaction energy profile, which provides a quantitative measure of the feasibility of a proposed mechanism.

G E0 E1 E2 E3 E_axis Potential Energy RC_axis Reaction Coordinate R Reactants (4-Aminocyclohexanol + Oxidant) R->E1 TS1 TS1 R->TS1 ΔG‡₁ R->TS1 I Intermediate TS1->I I->E2 TS2 TS2 I->TS2 ΔG‡₂ I->TS2 P Products (this compound + Byproducts) TS2->P P->E3

Caption: A hypothetical reaction energy profile for a two-step reaction mechanism.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for two of the discussed synthetic pathways.

Protocol 1: Synthesis of 4-N-Boc-aminocyclohexanone via Oxidation of 4-trans-Aminocyclohexanol

This one-pot method involves the protection of the amino group followed by oxidation.[1]

  • Protection: To a solution of 4-trans-aminocyclohexanol hydrochloride in dichloromethane, add poly-guanidine.

  • Slowly add Boc anhydride and stir the mixture at room temperature for 12-24 hours.

  • Oxidation: To the resulting reaction mixture, add a solution of bleach or sodium chlorite and stir for 1-2 hours.

  • Work-up: Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the 4-N-Boc-aminocyclohexanone product.

Protocol 2: Synthesis of cis- and trans-3-Aminocyclohexanols via Reduction of a β-Enaminoketone

This method provides a diastereomeric mixture of aminocyclohexanols.[2]

  • Enaminoketone Synthesis: Reflux a solution of 4,4-dimethyl-1,3-cyclohexanedione and benzylamine in toluene with a Dean-Stark trap for 3.5 hours.

  • Reduction: To a solution of the purified β-enaminoketone in a mixture of THF and isopropyl alcohol, add sodium metal portion-wise at room temperature.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer and remove the solvent. The resulting residue contains a mixture of cis- and trans-3-aminocyclohexanols, which can be separated by chromatography.

Conclusion

The synthesis of this compound and its derivatives can be achieved through various reaction pathways, each with its own set of advantages and disadvantages. While experimental studies provide essential data on reaction outcomes, computational analysis offers a powerful complementary approach to gain a deeper understanding of the underlying reaction mechanisms. By combining experimental and computational methods, researchers can accelerate the development of more efficient, selective, and sustainable synthetic routes to this important class of molecules, ultimately benefiting the field of drug discovery and development.

References

Safety Operating Guide

Safe Disposal of 4-Aminocyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-aminocyclohexanone is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with safety regulations. Adherence to these procedures is essential to minimize risks and ensure compliance.

I. Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to understand its associated hazards to ensure appropriate safety measures are in place. This compound is classified with several hazards that necessitate careful handling at all times.

Quantitative Hazard Data Summary

Hazard ClassificationGHS Hazard CodeDescriptionCitations
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation[1][2][3]
Respiratory IrritationH335May cause respiratory irritation[1][2]

Essential Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection : Chemical safety goggles or a face shield.[2][3]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).[2][3]

  • Body Protection : A lab coat and appropriate protective clothing.[2]

  • Respiratory Protection : Use only in a well-ventilated area, such as a fume hood.[2]

II. Operational Disposal Plan

The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection :

    • All waste containing this compound, including contaminated materials, must be collected in a designated hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]

  • Container Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4]

    • If the waste is a mixture, all chemical constituents must be listed.[4]

  • Temporary Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[2][5]

    • Ensure the storage area is away from incompatible materials.[2]

  • Final Disposal :

    • The disposal of this compound must be conducted through an authorized hazardous or special waste collection point.[2]

    • It is mandatory to entrust the disposal to a licensed waste disposal company.[3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

III. Emergency Procedures for Spills

In the event of an accidental release, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area : Immediately alert others and evacuate the vicinity of the spill.

  • Ventilate : Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Cleanup :

    • Dry Spills : Use dry clean-up procedures to avoid generating dust.[2] Carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2]

    • Wet Spills : Absorb the spill with inert material (e.g., sand, vermiculite) and place it in the hazardous waste container for disposal.

  • Decontamination : Wash the spill area thoroughly with large amounts of water.[2] Prevent runoff from entering drains.[2]

  • Reporting : Report the incident to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G start Generation of this compound Waste collect Collect in a Labeled, Compatible Hazardous Waste Container start->collect store Store in a Designated, Well-Ventilated, Secure Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal end_point Regulatory Compliant Disposal disposal->end_point

Caption: Logical workflow for the compliant disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, procedural information for the safe handling and disposal of 4-Aminocyclohexanone, ensuring the well-being of laboratory personnel and the integrity of your research. By adhering to these protocols, you can minimize risks and maintain a secure research environment. The following information is synthesized from publicly available safety data sheets for this compound and its hydrochloride salt, which shares similar hazardous properties.

Essential Safety Information at a Glance

A thorough understanding of the hazards associated with this compound is the first step toward safe handling. This substance is classified as hazardous and requires careful management.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][2]

Note: Occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is mandatory when handling this compound to prevent personal exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).
Eye Protection Safety glasses with side shields or chemical goggles. A face shield should be worn where there is a significant risk of splashing.[2]
Skin and Body Protection A lab coat or chemical-resistant apron. For larger quantities or where significant exposure is possible, chemical-resistant coveralls ("bunny suits") are recommended.[2]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[3] Use in a well-ventilated area, preferably a chemical fume hood.[2]

Procedural Guidance: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is crucial for minimizing risk.

Receiving and Storage Protocol
  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label Verification: Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.

  • Secure Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • Hygroscopic Precaution: this compound is hygroscopic. Keep the container tightly sealed and consider storing it under an inert gas like argon.[2]

  • Restricted Access: Store in a locked cabinet or a designated, controlled-access area.

Experimental Workflow: A Step-by-Step Guide for Safe Handling

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling Solid this compound:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust.[2]

    • Use dry, clean spatulas and weighing boats.

    • Avoid generating dust during transfer.[2]

    • Close the container tightly immediately after use.

  • Preparing Solutions:

    • Add the solid this compound slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Ensure the solution is well-mixed before use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2]

    • Clean all contaminated surfaces and equipment.

    • Contaminated clothing should be laundered separately before reuse.[2]

Visualizing the Workflow

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Appropriate PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Transfer to Solvent handling1->handling2 handling3 Conduct Experiment handling2->handling3 post1 Decontaminate Work Area handling3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid and Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.
Spill Evacuate the area. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For larger spills, contact your institution's environmental health and safety department.[2]

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing boats, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store waste containers in a designated, secure area, away from general laboratory traffic.

    • Ensure waste containers are kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[2][4]

  • Empty Container Disposal:

    • Empty containers of this compound must be triple-rinsed with a suitable solvent before being discarded. The rinsate should be collected as hazardous waste.[7]

    • After triple-rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label and placing it in the appropriate recycling or trash receptacle.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminocyclohexanone
Reactant of Route 2
4-Aminocyclohexanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.